molecular formula C11H15N3 B7575714 N-butyl-1H-indazol-4-amine

N-butyl-1H-indazol-4-amine

Cat. No.: B7575714
M. Wt: 189.26 g/mol
InChI Key: RDXUXNWQTWAGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1H-indazol-4-amine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-butyl-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butyl-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-7-12-10-5-4-6-11-9(10)8-13-14-11/h4-6,8,12H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXUXNWQTWAGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-butyl-1H-indazol-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthetic Methodology, and Medicinal Chemistry Applications

Executive Summary

N-butyl-1H-indazol-4-amine (CAS: Analogous to 41748-71-4 base scaffold) represents a critical pharmacophore in modern kinase inhibitor discovery.[1][2][3][4] Belonging to the class of 4-aminoindazoles, this scaffold serves as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the hinge region of protein kinases.

While the specific N-butyl derivative is often utilized as a hydrophobic probe or synthetic intermediate, the core 4-aminoindazole architecture is foundational in the development of inhibitors for Rho-associated protein kinase (ROCK) , c-Jun N-terminal kinase (JNK) , and FLT3 .[2][3][4] This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol via Buchwald-Hartwig cross-coupling, and an examination of its binding mechanics.[3]

Structural Analysis & Physicochemical Profile

The molecule consists of an indazole bicyclic system substituted at the 4-position with a secondary butylamine.[2][4] The 1H-indazole core is tautomeric, though the 1H-tautomer is generally thermodynamically preferred in solution over the 2H-form.[2][3][4]

Computed Physicochemical Properties

Data derived from consensus computational models (PubChem/SwissADME) for the N-butyl derivative.[1][2][3][4]

PropertyValuebiological Implication
Molecular Formula C₁₁H₁₅N₃--
Molecular Weight 189.26 g/mol Fragment-like; high ligand efficiency potential.[1][2][3][4]
cLogP 2.8 – 3.1Moderate lipophilicity; good membrane permeability.[2][3][4]
TPSA ~42 ŲExcellent oral bioavailability (Rule of 5 compliant).[1][2][3][4]
H-Bond Donors 2 (Indazole NH, Exocyclic NH)Critical for Hinge Region binding (Glu/Leu residues).[1][2][3][4]
H-Bond Acceptors 2 (Indazole N2)Interaction with catalytic lysine or water networks.[2][3][4]
pKa (Indazole NH) ~13.8Weakly acidic; remains neutral at physiological pH.[2][3][4]
pKa (Exocyclic NH) ~4.5 - 5.0Reduced basicity due to conjugation with the aromatic ring.[1][2][3][4]

Synthetic Protocol: Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SNAr) on 4-haloindazoles is kinetically difficult due to the electron-rich nature of the fused pyrazole ring.[2][3][4] Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard method for synthesizing N-alkyl-indazol-4-amines.[2][3][4]

Retrosynthetic Logic & Workflow

The synthesis requires protecting the indazole N1 position to prevent catalyst poisoning and regioselectivity issues.[2][4]

SynthesisWorkflow Start 4-Bromo-1H-indazole Step1 Step 1: Protection (THP or SEM) Start->Step1 Inter1 1-Protected-4-bromoindazole Step1->Inter1 Step2 Step 2: Buchwald-Hartwig (Pd cat. + n-Butylamine) Inter1->Step2 Inter2 Protected Product Step2->Inter2 Step3 Step 3: Deprotection (Acidic Hydrolysis) Inter2->Step3 Final N-butyl-1H-indazol-4-amine Step3->Final

Figure 1: Synthetic workflow for C4-amination of indazole.

Detailed Experimental Procedure

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Protection (Tetrahydropyranyl - THP) [2][3][4]

  • Dissolve 4-bromo-1H-indazole (1.0 eq) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and catalytic p-TsOH (0.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).[2][3][4]

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate.

  • Rationale: The THP group masks the acidic N-H, preventing deprotonation by the base used in the coupling step.[4]

Step 2: Cross-Coupling (The Critical Step)

  • Substrate: 1-(THP)-4-bromoindazole (1.0 eq)

  • Amine: n-Butylamine (1.2 eq)[1][2][3][4]

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)[2][3][4]

  • Ligand: Xantphos (5-10 mol%)[2][3][4]

  • Base: Cs₂CO₃ (2.0 eq)[2][3][4]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[2][3]

Protocol:

  • Charge a sealed tube with the protected indazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.[3][4]

  • Evacuate and backfill with Argon (3 cycles).[2][3][4]

  • Add degassed 1,4-Dioxane and n-Butylamine via syringe.[2][3][4]

  • Heat to 100°C for 12–16 hours.

  • Filter through a Celite pad to remove inorganic salts and Palladium black.[1][2][3][4]

  • Concentrate and purify via flash column chromatography.[1][2][3][4]

Mechanism Insight: Xantphos is a bidentate ligand with a wide bite angle, which facilitates the reductive elimination step of the catalytic cycle, crucial for forming the C-N bond on the electron-rich indazole ring [1].

Step 3: Deprotection

  • Dissolve the intermediate in MeOH/HCl (4M in dioxane).

  • Heat at 60°C for 2 hours.

  • Neutralize with NaOH to precipitate the free base N-butyl-1H-indazol-4-amine .[2][3][4]

Medicinal Chemistry Applications

The 4-aminoindazole scaffold is a "privileged structure" in kinase drug discovery.[2][3][4] It mimics the purine ring of ATP but offers distinct vectors for substitution that allow for selectivity engineering.[2][4]

Binding Mode Mechanics

In the ATP-binding pocket of kinases (e.g., JNK, ROCK), the indazole core typically binds to the Hinge Region .[3]

  • Indazole N1-H: Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue (e.g., Glu residue).[3][4]

  • Indazole N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH of the hinge.[2][4]

  • N-Butyl Group: Projects into the solvent-exposed region or the hydrophobic specificity pocket (Gatekeeper region), depending on the specific kinase conformation (DFG-in vs. DFG-out).[2][3][4]

BindingMode Hinge Kinase Hinge Region (Backbone CO/NH) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front Indazole Indazole Core (N1-H / N2) Indazole->Hinge Dual H-Bonds AmineLink 4-Amino Linker AmineLink->Indazole Butyl Butyl Chain AmineLink->Butyl Butyl->Gatekeeper Van der Waals Butyl->Solvent Solubility Vector

Figure 2: Schematic interaction of N-butyl-1H-indazol-4-amine within a generic Kinase ATP pocket.[1][2][3][4][5]

Therapeutic Relevance[1][3][4][6]
  • ROCK Inhibition: 4-aminoindazoles are structural analogs to isoquinoline-based ROCK inhibitors (like Fasudil).[1][2][3][4] The butyl chain provides lipophilicity that can enhance corneal permeability for glaucoma treatments.[2][4]

  • FLT3 Inhibition: Research indicates that amino-indazole scaffolds can target the "DFG-out" conformation of FLT3, a target in Acute Myeloid Leukemia (AML) [2].[1][2][3][4]

  • JNK Pathway: The scaffold is used to interrupt the c-Jun N-terminal kinase pathway, relevant in neurodegeneration and inflammation.[1][2][3][4]

Analytical Characterization (Expected Data)

To validate the synthesis of N-butyl-1H-indazol-4-amine, the following spectral signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Indazole CH: Singlet at ~8.1 ppm (H-3).[2][3][4]

    • Aromatic Ring: Multiplets at 7.1–6.3 ppm (H-5, H-6, H-7).[2][3][4]

    • Amine NH: Broad singlet ~6.0 ppm (exchangeable with D₂O).[2][3][4]

    • Butyl Chain: Triplet at ~0.9 ppm (CH₃), Multiplets at 1.4–1.6 ppm (CH₂), Quartet/Triplet at ~3.2 ppm (N-CH₂).[2][3][4]

  • MS (ESI):

    • [M+H]⁺ peak at m/z 190.1.[2][3][4]

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).[2][3][4] Palladium-Catalyzed Carbon-Nitrogen Bond Formation. This foundational work establishes the utility of ligands like Xantphos for difficult couplings.[2][4]

    • (Note: Generalized link to Buchwald-Hartwig review)

  • Li, K., et al. (2012).[2][3][4] An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[2][3][4][5] This paper details the biological activity of the amino-indazole scaffold in kinase inhibition.[2][4][5][6]

  • PubChem Compound Summary. (2024). 1H-indazol-4-amine.[1][2][3][4] National Center for Biotechnology Information.[2][3][4]

  • Surry, D. S., & Buchwald, S. L. (2008).[2][3][4] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

Sources

An In-Depth Technical Guide to N-butyl-1H-indazol-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-1H-indazol-4-amine, a derivative of the versatile indazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthetic methodologies, and thorough characterization techniques. The indazole core is a privileged structure in pharmacology, known to impart a wide range of biological activities, including but not limited to, anticancer and anti-inflammatory properties.[1][2] The addition of an N-butyl group to the 4-amino position of the indazole ring modifies its physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profile. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel indazole derivatives for therapeutic applications.

Molecular Profile and Physicochemical Properties

N-butyl-1H-indazol-4-amine is a heterocyclic aromatic amine. The core of the molecule is 1H-indazol-4-amine, which is substituted with a butyl group on the amino nitrogen.

Molecular Formula and Weight

The molecular formula and weight of N-butyl-1H-indazol-4-amine have been calculated based on the structure of the parent amine, 1H-indazol-4-amine.

PropertyValue
Molecular Formula C₁₁H₁₅N₃
Molecular Weight 189.26 g/mol
Monoisotopic Mass 189.1266 Da
Structural Representation

Caption: 2D Structure of N-butyl-1H-indazol-4-amine.

Predicted Physicochemical Properties
PropertyPredicted Value
XLogP3 ~2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3
Topological Polar Surface Area 38.9 Ų

These predicted values suggest that N-butyl-1H-indazol-4-amine is likely to have moderate lipophilicity and good potential for oral bioavailability, adhering to Lipinski's rule of five.

Synthesis of N-butyl-1H-indazol-4-amine

The synthesis of N-butyl-1H-indazol-4-amine can be approached through several established methods for the N-alkylation of aromatic amines. The most direct route involves the reaction of 1H-indazol-4-amine with a suitable butylating agent. Two primary synthetic strategies are presented here: direct N-alkylation and reductive amination.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Method 1: Direct N-Alkylation cluster_1 Method 2: Reductive Amination A1 1H-Indazol-4-amine R1 Reaction A1->R1 B1 Butyl Bromide B1->R1 C1 Base (e.g., K₂CO₃, NaH) C1->R1 D1 Solvent (e.g., DMF, THF) D1->R1 E1 N-butyl-1H-indazol-4-amine R1->E1 A2 1H-Indazol-4-amine R2 Reaction A2->R2 B2 Butyraldehyde B2->R2 C2 Reducing Agent (e.g., NaBH(OAc)₃) C2->R2 D2 Solvent (e.g., DCE, THF) D2->R2 E2 N-butyl-1H-indazol-4-amine R2->E2

Caption: Synthetic routes to N-butyl-1H-indazol-4-amine.

Protocol 1: Direct N-Alkylation with Butyl Bromide

This method involves the direct alkylation of the amino group of 1H-indazol-4-amine using an alkyl halide, such as butyl bromide, in the presence of a base. The choice of base and solvent is crucial to control the selectivity of the reaction and minimize side products.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of 1H-indazol-4-amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.2-2.0 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Addition of Alkylating Agent: To the stirred suspension, add butyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-butyl-1H-indazol-4-amine.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or THF are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Base: A base is required to deprotonate the amino group, increasing its nucleophilicity. A milder base like K₂CO₃ is often sufficient, while a stronger base like NaH can be used to achieve higher reactivity.[3]

  • Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Reductive Amination with Butyraldehyde

Reductive amination is an alternative method that involves the reaction of the primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1H-indazol-4-amine (1.0 eq) and butyraldehyde (1.2 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reduction: To this solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive amination reactions. It is less reactive towards the aldehyde starting material compared to other borohydrides.

  • One-Pot Procedure: This method is advantageous as it is a one-pot reaction, which can improve overall efficiency and yield.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized N-butyl-1H-indazol-4-amine. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the aromatic protons of the indazole ring. The N-H proton will likely appear as a broad singlet. The chemical shifts of the protons on the indazole ring will be influenced by the N-butylamino substituent.[3][4][5]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four distinct carbons of the butyl group and the seven carbons of the indazole core.[4][5][6]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₁H₁₅N₃ would be approximately 190.1339.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.

  • C-H stretches: Peaks corresponding to the aliphatic and aromatic C-H bonds.

  • C=C and C=N stretches: Absorptions in the fingerprint region characteristic of the aromatic indazole ring.

Potential Therapeutic Applications

The indazole scaffold is a key component in numerous biologically active compounds with a wide range of therapeutic applications.[1][2] Indazole derivatives have been investigated for their potential as:

  • Anticancer Agents: Many indazole-containing compounds exhibit potent anticancer activity through various mechanisms, including kinase inhibition.[1][2]

  • Anti-inflammatory Drugs: The indazole nucleus is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Central Nervous System (CNS) Active Agents: Certain indazole derivatives have shown activity as serotonin receptor antagonists and other CNS targets.

The introduction of the N-butyl group on the 4-amino position of the indazole ring can modulate the compound's lipophilicity and its ability to interact with biological targets, potentially leading to novel therapeutic agents. Further research is warranted to explore the specific biological activities of N-butyl-1H-indazol-4-amine.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-butyl-1H-indazol-4-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[8]

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

N-butyl-1H-indazol-4-amine is a promising derivative of the pharmacologically significant indazole family. This guide has provided a comprehensive overview of its molecular properties, detailed synthetic protocols, and essential characterization methods. The presented information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further investigation of this and related compounds for their potential therapeutic benefits.

References

  • Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593–6605. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3897. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Khan, I., & Nicholas, K. M. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13349-13364. [Link]

  • National Center for Biotechnology Information. (n.d.). ADB-BUTINACA. PubChem Compound Summary for CID 139038080. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • Abdel-Gawad, H., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(12), 6048-6055. [Link]

  • Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • Teixeira, F. C., et al. (2021). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • Lv, P.-C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency & National Institutes of Health. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. [Link]

  • Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593–6605. [Link]

  • Alam, R., & Keating, J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Li, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • PubChemLite. (n.d.). 1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. [Link]

  • Fujisawa, K., et al. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6833-6839. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem Compound Summary for CID 6383521. [Link]

Sources

A Comprehensive Technical Guide to the Prediction and Experimental Determination of logP and Aqueous Solubility for N-butyl-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery and development, the physicochemical properties of a lead candidate are paramount to its success. Among the most critical parameters are lipophilicity and aqueous solubility, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the predicted and experimental methodologies for determining the octanol-water partition coefficient (logP) and aqueous solubility, using the novel heterocyclic compound N-butyl-indazol-4-amine as a practical case study. We will delve into the theoretical underpinnings of various in silico prediction models, present a comparative analysis of their outputs, and provide detailed, field-proven protocols for the "gold standard" experimental determination of these properties, in accordance with OECD guidelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling with robust experimental validation.

Introduction: The Pivotal Role of Lipophilicity and Solubility

The journey of a drug from administration to its site of action is a complex odyssey through varied physiological environments. A molecule's ability to navigate this path is largely dictated by two fundamental, and often competing, physicochemical properties: its lipophilicity and its aqueous solubility.

  • Lipophilicity , quantified by the partition coefficient (logP), describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

  • Aqueous Solubility is essential for a drug to dissolve in gastrointestinal fluids for absorption and in blood plasma for systemic distribution.[2] Poor solubility is a leading cause of failure in the drug development pipeline, resulting in low and erratic bioavailability.[3]

Achieving an optimal balance between these two properties is a cornerstone of medicinal chemistry. This guide focuses on N-butyl-indazol-4-amine , a representative heterocyclic amine, to illustrate the modern workflow of characterizing these key parameters.

Molecular Structure:

  • Compound Name: 1-butyl-1H-indazol-4-amine

  • Molecular Formula: C₁₁H₁₅N₃

  • SMILES: CCCCn1c(N)ccc2c1cccc2

  • Structure: (A representative 2D structure of 1-butyl-1H-indazol-4-amine)

In Silico Prediction of Physicochemical Properties

Before committing to costly and time-consuming synthesis and experimentation, computational models provide rapid, invaluable insights into a molecule's likely ADME profile. These predictions are essential for triaging candidates and prioritizing synthetic efforts.

Predicted Lipophilicity (logP) of N-butyl-indazol-4-amine

The logP value is the logarithm of the ratio of a compound's concentration in n-octanol to its concentration in water at equilibrium.[4] Various computational methods exist, each employing a different algorithm to estimate this value.[4] We utilized the SwissADME web tool, a widely respected platform, to generate logP predictions from multiple models.[4]

Causality of Model Diversity: Relying on a single prediction algorithm can be misleading, as each model has its own strengths and weaknesses based on the chemical space of its training dataset. By using a consensus of diverse models—such as atom-based, fragment-based, and topological methods—we can gain a more robust and reliable estimate of the true value.[4]

Prediction ModelMethodology TypePredicted logPReference
iLOGPPhysics-based (Free Energy of Solvation)2.59[4]
XLOGP3Atom-based with correction factors2.29[4]
WLOGPAtom-based (Wildman-Crippen fragmental)2.50[4]
MLOGPTopology-based (13 molecular descriptors)2.01[4]
SILICOS-ITHybrid (Fragment & Topology based)2.76[4]
Consensus logP Average of the above models 2.43 [5]

Table 1: Predicted logP values for N-butyl-indazol-4-amine using various computational models available through SwissADME.

The consensus logP of 2.43 suggests that N-butyl-indazol-4-amine is moderately lipophilic. This value is well within the desirable range (< 5) stipulated by Lipinski's Rule of Five, indicating a favorable profile for membrane permeability.[1][6]

Predicted Aqueous Solubility (logS) of N-butyl-indazol-4-amine

Aqueous solubility is often expressed as logS, the decimal logarithm of the molar solubility (mol/L). We employed three distinct predictors available via SwissADME to estimate this property.

Prediction ModelPredicted logSSolubility (mg/mL)Qualitative SolubilityReference
ESOL-3.190.118Soluble[5]
Ali-3.610.046Moderately soluble[4]
SILICOS-IT-3.070.157Soluble[4]

Table 2: Predicted aqueous solubility values for N-butyl-indazol-4-amine.

The predictions consistently place N-butyl-indazol-4-amine in the "soluble" to "moderately soluble" range. The ESOL model, a well-regarded quantitative structure-property relationship (QSPR) model, predicts a logS of -3.19, corresponding to a solubility of 0.118 mg/mL.[5] This level of solubility is generally considered sufficient for oral absorption and formulation development.

Experimental Determination: Gold Standard Methodologies

While in silico tools provide excellent initial guidance, experimental validation is non-negotiable for definitive characterization. The following protocols are based on internationally accepted standards, primarily those from the Organisation for a Economic Co-operation and Development (OECD), ensuring data integrity and regulatory acceptance.[7][8][9]

Protocol: logP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the benchmark for logP determination, directly measuring the partitioning of a compound between mutually saturated n-octanol and water.[10] Its primary advantage is that it is a direct measurement of the partition coefficient.[10]

Methodology Rationale: This protocol is designed to achieve true thermodynamic equilibrium. Pre-saturation of the solvents is a critical step to ensure that the final volumes and properties of the two phases are not altered by mutual dissolution during the experiment.[1] Centrifugation provides a clean separation of the two phases, which is essential for accurate concentration analysis.

Step-by-Step Protocol:

  • Preparation of Solvents:

    • Mix equal volumes of high-purity n-octanol and water in a large separatory funnel.

    • Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours at the test temperature (e.g., 25°C).

    • Drain and store each phase separately. These are your "mutually saturated" solvents.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of N-butyl-indazol-4-amine to be quantifiable in both phases.

    • Dissolve the compound in the n-octanol (saturated with water). The concentration should not exceed 0.1 M.

  • Partitioning:

    • In a glass-stoppered centrifuge tube, combine a precise volume of the n-octanol-solute solution and the corresponding volume of water (saturated with n-octanol). A volume ratio (octanol:water) of 1:1 or 2:1 is common.

    • Gently agitate the tubes on a mechanical shaker or rotator at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).[1]

  • Phase Separation:

    • Transfer the tubes to a centrifuge and spin at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.[11]

  • Analysis:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Determine the concentration of N-butyl-indazol-4-amine in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

    • The final result is expressed as logP = log₁₀(P).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis p1 Pre-saturate n-Octanol & Water p2 Dissolve Compound in n-Octanol p1->p2 e1 Combine Octanol-Solute Solution & Water p2->e1 e2 Agitate at Constant Temperature (25°C) e1->e2 s1 Centrifuge to Separate Phases e2->s1 a1 Sample Aqueous Phase s1->a1 a2 Sample Octanol Phase s1->a2 a3 Analyze Concentration (e.g., HPLC-UV) a1->a3 a2->a3 a4 Calculate logP a3->a4 G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation p1 Add Excess Solid Compound to Replicate Flasks p2 Add Aqueous Buffer (e.g., PBS pH 7.4) p1->p2 e1 Agitate at Constant Temp (e.g., 24h & 48h) p2->e1 s1 Separate Solid from Saturated Solution (Filter or Centrifuge) e1->s1 a1 Sample Supernatant/ Filtrate s1->a1 a2 Quantify Concentration (e.g., HPLC) a1->a2 a3 Calculate Solubility (mg/mL & logS) a2->a3

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask method.

Conclusion and Forward Look

This guide has outlined a robust, dual-pronged approach to characterizing the lipophilicity and aqueous solubility of N-butyl-indazol-4-amine. The in silico predictions, with a consensus logP of 2.43 and a predicted solubility around 0.1 mg/mL , position this compound favorably within the physicochemical space for orally bioavailable drugs. These computational estimates provide a strong rationale for advancing the molecule to experimental validation.

The detailed protocols for the shake-flask methods represent the authoritative standards for generating definitive logP and thermodynamic solubility data. By integrating early-stage, high-throughput predictions with rigorous, gold-standard experimental work, drug discovery teams can make more informed decisions, optimize resource allocation, and ultimately increase the probability of identifying successful clinical candidates. The principles and methodologies detailed herein are universally applicable across small molecule drug discovery programs.

References

  • Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved February 5, 2026, from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved February 5, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • PubChemLite. (n.d.). 1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. Retrieved February 5, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (2013). Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. (n.d.). SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). Retrieved February 5, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 5, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

  • MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Norecopa. (n.d.). OECD Guidelines for the testing of chemicals and related documents. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved February 5, 2026, from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved February 5, 2026, from [Link]

  • UFBA. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Chemycal. (2017). OECD Guidelines for the Testing of Chemicals. [Link]

  • PubChem. (n.d.). N-butyl-N,3-dipropylimidazol-4-amine. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-(tert-Butyl)isoxazol-4-amine. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). N-Butyl-2,4-dinitroaniline. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). N-[(1-tert-butylpyrazol-4-yl)methyl]pentan-1-amine. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2013). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]

Sources

Introduction: The 1H-Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1H-Indazol-4-Amine Derivatives: Synthesis, Therapeutic Applications, and Drug Design Principles

The 1H-indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding through its N1-H and N2 atoms, make it an ideal anchor for binding to biological targets. While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties.[2][3][4][5]

This guide focuses specifically on the 1H-indazol-4-amine core, a substructure that has proven exceptionally valuable, particularly in the development of protein kinase inhibitors. The strategic placement of the amino group at the C4 position provides a critical interaction point within the ATP-binding pocket of many kinases, often acting as a "hinge-binder" that anchors the molecule to the enzyme's backbone.[4][6][7] The clinical and commercial success of drugs like Axitinib, a potent VEGFR inhibitor, underscores the therapeutic potential of this specific molecular framework.[4][8] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of 1H-indazol-4-amine derivatives.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 1H-indazol-4-amine derivatives hinges on the initial construction of the indazole ring, followed by the introduction or unmasking of the 4-amino group. A variety of classical and modern synthetic routes have been developed to achieve this.

Established Strategies for 1H-Indazole Ring Formation

Traditional methods for synthesizing the 1H-indazole core often involve intramolecular cyclization reactions. Common approaches include the acylation, nitrosation, and subsequent cyclization of o-toluidine precursors or the intramolecular amination of o-haloarylhydrazones.[1][8]

More contemporary methods leverage the efficiency and functional group tolerance of transition metal catalysis. For instance, rhodium- and cobalt/copper-catalyzed C-H amination reactions have been developed to construct the indazole ring system under relatively mild conditions.[2] A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones offers another efficient pathway, particularly for accessing 3-substituted indazoles.[8] These modern techniques often provide higher yields and broader substrate scope compared to classical methods.

Workflow for the Synthesis of 1H-Indazol-4-Amine

A common and logical pathway to 1H-indazol-4-amine involves the synthesis of a 4-nitro-1H-indazole intermediate, which can then be readily reduced to the desired amine. This strategy allows for the robust construction of the indazole core first, followed by a reliable functional group transformation.

Synthetic_Workflow Start Substituted 2-Methyl-3-nitroaniline Intermediate1 N-Acetylation or other protection Start->Intermediate1 Protection Intermediate2 Cyclization (e.g., via diazotization) Intermediate1->Intermediate2 Ring Formation Intermediate3 4-Nitro-1H-indazole Intermediate Intermediate2->Intermediate3 FinalProduct 1H-Indazol-4-amine Intermediate3->FinalProduct Reduction (e.g., SnCl2, H2/Pd) VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activates VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib (1H-Indazol-4-amine deriv.) Axitinib->P1 Inhibits ATP ATP ATP->P1 ADP ADP P1->ADP P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 Initiates P3 Cellular Response P2->P3 Angiogenesis,\nSurvival, Proliferation Angiogenesis, Survival, Proliferation P3->Angiogenesis,\nSurvival, Proliferation SAR_Logic IndazoleCore 1H-Indazol-4-amine Core N1-H 4-NH2 C3 Position C5/C6/C7 Positions N1_H_Role H-bond donor (Hinge Interaction) IndazoleCore:f1->N1_H_Role NH2_Role Primary H-bond donor (Hinge Interaction) IndazoleCore:f2->NH2_Role C3_Role Vector for solubility/ selectivity groups IndazoleCore:f3->C3_Role Ring_Subst_Role Fine-tune potency, occupy hydrophobic pockets IndazoleCore:f4->Ring_Subst_Role

Sources

Tautomerism of N-butylamino indazoles in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of N-Butylamino Indazoles in Solution

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] The phenomenon of tautomerism, the interconversion of structural isomers through proton migration, is a critical, yet often nuanced, determinant of an indazole derivative's physicochemical properties, metabolic stability, and target engagement.[2] This guide provides a comprehensive examination of the tautomeric behavior of N-butylamino indazoles in solution. We will dissect the interplay of annular and exocyclic tautomerism, explore the profound influence of the solution environment, and detail the robust experimental and computational methodologies required for the accurate characterization of these dynamic systems. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic drug candidates.

The Indazole Core: A Privileged Scaffold Defined by Tautomeric Plasticity

Indazole, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, exhibits a rich tautomeric landscape. The position of the proton on the pyrazole ring's nitrogen atoms gives rise to two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1] Thermodynamic calculations and experimental data generally confirm that the 1H-indazole is the more stable and predominant form in most conditions.[1] However, this equilibrium is not fixed; it is a dynamic process influenced by substitution patterns and the surrounding environment.

The introduction of an N-butylamino substituent, particularly at the 3-position, adds a layer of complexity. Not only does it influence the pre-existing annular equilibrium, but it also introduces the possibility of exocyclic tautomerism, specifically an amino-imino equilibrium. Understanding this multi-faceted equilibrium is paramount for predicting a molecule's behavior in a biological milieu.

Caption: The dual tautomeric equilibria present in N-butylamino indazoles.

The Tautomeric Landscape of N-Butylamino Indazoles

For a molecule like 3-(butylamino)-1H-indazole, we must consider two simultaneous equilibria:

  • Annular Tautomerism (1H vs. 2H): The equilibrium between the 1H- and 2H- forms of the indazole ring. The electron-donating nature of the amino group can influence the relative basicity of N1 and N2, thereby affecting the stability of the respective tautomers.

  • Exocyclic Tautomerism (Amino vs. Imino): The equilibrium between the exocyclic amino form and the corresponding imino tautomer. This is analogous to the well-known enamine-imine tautomerism.[3] The imino form would result in a quinonoid-like structure for the benzene ring, which is typically less stable.

Caption: Annular and exocyclic tautomeric forms of 3-(butylamino)indazole.

While four potential tautomers could exist, the quinonoid-like imino forms are generally of higher energy and less populated. Therefore, the primary focus in solution studies is typically the equilibrium between the 1H-amino and 2H-amino tautomers.

The Decisive Role of the Solvent

The solvent environment is arguably the most critical external factor governing tautomeric equilibrium.[4] Solvents do not act as mere spectators; they actively participate by stabilizing one tautomer over another through various interactions.[1] An increase in solvent polarity generally reduces the energy difference between the most and least stable tautomers.[5]

Key Solvent Properties and Their Causal Effects:

  • Polarity (Dielectric Constant): Highly polar solvents tend to stabilize the tautomer with the larger dipole moment. In many heterocyclic systems, this can shift the equilibrium towards a less stable tautomer in the gas phase.[6]

  • Hydrogen Bonding: Protic solvents (e.g., water, methanol) can act as hydrogen bond donors or acceptors. A solvent's ability to form strong hydrogen bonds with a specific tautomer can significantly stabilize that form. For instance, a solvent that can accept a hydrogen bond from the N-H of the amino group and donate a hydrogen bond to the pyrazole nitrogen could selectively stabilize one form.

  • Aromaticity: Solvation can impact the aromaticity of the heterocyclic ring, which in turn affects tautomer stability.[5]

The table below summarizes the expected qualitative shifts in the tautomeric equilibrium for N-butylamino indazoles based on principles observed in analogous systems like aminopurines.[5][7]

SolventDielectric Constant (ε)Key CharacteristicsExpected Predominant TautomerRationale
Chloroform 4.8Non-polar, weakly H-bond donor1H-Amino In less polar environments, the intrinsically more stable 1H tautomer is expected to dominate.
Acetone 21Polar, aprotic, H-bond acceptor1H-Amino Increased polarity may slightly increase the population of the 2H form, but the 1H form likely remains dominant.
Methanol 33Polar, protic, H-bond donor/acceptorMixed population / Shift towards 2H Strong H-bonding interactions can stabilize the more polar 2H tautomer, shifting the equilibrium.[4]
DMSO 47Highly polar, aprotic, strong H-bond acceptorShift towards 2H The high polarity and H-bond accepting capacity can significantly stabilize the 2H tautomer.
Water 80Highly polar, protic, strong H-bond donor/acceptorSignificant 2H population Extensive H-bonding network and high polarity will offer the greatest stabilization for the more polar tautomer.[5]

Experimental Characterization of Tautomeric Equilibria

Determining the position of a tautomeric equilibrium requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary tools for these investigations in solution.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[8] By analyzing chemical shifts, coupling constants, and signal integrations, one can gain a clear picture of the equilibrium.

Self-Validating Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh ~5 mg of the N-butylamino indazole sample.

    • Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, MeOD-d₄). Causality: Using a range of solvents with varying polarities is essential to observe shifts in the equilibrium.

    • Ensure complete dissolution. If necessary, gentle warming or sonication can be applied.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key Observables:

      • N-H Protons: The chemical shifts of the indazole N1-H (or N2-H) and the exocyclic N-H are highly sensitive to their chemical environment and tautomeric form. They typically appear as broad signals. The indazole N-H proton in DMSO-d₆ is often observed between 12-14 ppm.[9][10]

      • Aromatic Protons: The chemical shifts and coupling patterns of the protons on the benzene ring will differ between the 1H and 2H tautomers due to changes in the overall electron distribution.

    • Quantification: If the exchange rate between tautomers is slow on the NMR timescale (often achievable at low temperatures), separate sets of signals will be observed for each tautomer. The ratio of the tautomers can be determined by integrating corresponding, well-resolved signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Observables: The chemical shifts of the carbon atoms in the pyrazole ring (especially C3, C3a, and C7a) are distinct for the 1H and 2H tautomers.[8][11] Trustworthiness: Comparing experimental ¹³C shifts with those predicted by DFT calculations for each tautomer can provide definitive assignments.[12]

  • Advanced NMR (Optional but Recommended):

    • ¹⁵N NMR: Nitrogen chemical shifts are exceptionally sensitive to tautomerism.[3] Although requiring isotopic enrichment or longer acquisition times, ¹⁵N NMR provides direct evidence of the proton's location.

    • 2D NMR (HSQC, HMBC, NOESY): These experiments are crucial for the unambiguous assignment of all proton and carbon signals for each tautomer present in the mixture, confirming structural assignments.

Caption: A validated workflow for the NMR-based analysis of tautomeric mixtures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, especially when the individual tautomers have distinct chromophores.[13] While it may not always allow for the same level of unambiguous identification as NMR, it is an excellent complementary method for observing shifts in equilibrium.[14]

Self-Validating Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of the N-butylamino indazole in a solvent where it is highly soluble, such as methanol or acetonitrile.

  • Sample Preparation for Analysis:

    • Create a series of dilute solutions by adding a small, precise aliquot of the stock solution to a cuvette containing a range of different solvents (e.g., hexane, chloroform, acetonitrile, methanol, water).

    • The final concentration should be adjusted to yield a maximum absorbance (A_max) between 0.5 and 1.0. Causality: This range ensures adherence to the Beer-Lambert law and provides a good signal-to-noise ratio.

  • Spectral Acquisition:

    • Acquire the UV-Vis spectrum for each solution over a range of approximately 200-500 nm.

    • Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • Key Observables: Note the wavelength of maximum absorption (λ_max) and any changes in the shape of the absorption bands across the different solvents.

    • Interpretation: A significant shift in λ_max (solvatochromism) upon changing solvent polarity is a strong indicator of a shift in the tautomeric equilibrium.[15] For example, a shift to a longer wavelength (bathochromic shift) might indicate the stabilization of a more conjugated or more polar tautomer. Trustworthiness: The results can be correlated with NMR data. The solvent that produces a nearly pure spectrum of one tautomer (as determined by NMR) can be used to define the characteristic λ_max for that specific tautomer.[13]

Conclusion and Implications for Drug Development

The tautomeric form of an N-butylamino indazole present in solution is not a static property but a dynamic equilibrium governed by the intricate interplay between the substituent's electronic effects and the surrounding solvent environment. A thorough understanding and characterization of this equilibrium are non-negotiable in a drug development context. The predominant tautomer can exhibit profoundly different properties, including:

  • Receptor Binding: The shape and hydrogen bonding pattern of a molecule, which are defined by its tautomeric form, dictate its ability to bind to a biological target.

  • ADME Properties: Solubility, membrane permeability, and metabolic stability are all dependent on the molecule's structure. Tautomerization can dramatically alter these pharmacokinetic parameters.[2]

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.

By employing a synergistic approach that combines high-resolution NMR spectroscopy, solvent-dependent UV-Vis analysis, and computational modeling, researchers can confidently identify and quantify the tautomers of N-butylamino indazoles. This knowledge is fundamental to designing more effective, safer, and robust drug candidates.

References

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

  • Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. PubMed. Available at: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. Available at: [Link]

  • Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. ResearchGate. Available at: [Link]

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Quantum chemical studies on the tautomerism of some potentially tautomeric aminoindazole derivatives. ResearchGate. Available at: [Link]

  • 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. Available at: [Link]

  • Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Available at: [Link]

  • Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. Available at: [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

  • A Spectrophotometric Study of the Tautomeric and Acid- Base Equilibria of Methyl Orange and Methyl Yellow in Aqueous Acidic Solutions. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available at: [Link]

  • Thermodynamic Study of the Tautomerism Schiff Base derived from para-aminophenol by Catalyst. NTU Journal of Pure Sciences. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • What impact does tautomerism have on drug discovery and development?. PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to N-butyl-1H-indazol-4-amine: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The functionalization of the indazole core, including N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the N-butyl derivative of 1H-indazol-4-amine, exploring its predicted characteristics and potential for further investigation.

Chemical Identity and Physicochemical Properties

The foundational molecule for our target compound is 1H-indazol-4-amine. Its key identifiers and properties are summarized below, based on its PubChem entry (CID 413085).[3] These values serve as a baseline for predicting the properties of N-butyl-1H-indazol-4-amine.

Parent Compound: 1H-Indazol-4-amine
PropertyValueSource
IUPAC Name 1H-indazol-4-aminePubChem[3]
CAS Number 41748-71-4PubChem[3]
Molecular Formula C₇H₇N₃PubChem[3]
Molecular Weight 133.15 g/mol PubChem[3]
Canonical SMILES C1=CC(=C2C=NNC2=C1)NPubChem[3]
InChI InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10)PubChem[3]
InChIKey MDELYEBAXHZXLZ-UHFFFAOYSA-NPubChem[3]
Predicted Properties of N-butyl-1H-indazol-4-amine

The introduction of a butyl group to the amino function of 1H-indazol-4-amine is expected to alter its physicochemical properties. The following table presents predicted values for N-butyl-1H-indazol-4-amine.

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₅N₃Addition of a C₄H₈ fragment to the parent molecule.
Molecular Weight 189.26 g/mol Calculated based on the predicted molecular formula.
XLogP3 ~2.5Increased lipophilicity due to the addition of the alkyl chain.
Hydrogen Bond Donors 2The primary amine is converted to a secondary amine, and the indazole N-H remains.
Hydrogen Bond Acceptors 2The nitrogen atoms of the pyrazole ring.

These predicted properties suggest that N-butyl-1H-indazol-4-amine would be more lipophilic than its parent compound, which could have significant implications for its biological activity and pharmacokinetic profile.

Synthesis of N-butyl-1H-indazol-4-amine

The synthesis of N-butyl-1H-indazol-4-amine can be approached through the N-alkylation of the starting material, 1H-indazol-4-amine. Several general methods for the N-alkylation of aromatic amines are applicable here.[4][5] A common challenge in the N-alkylation of indazoles is the potential for reaction at either the N1 or N2 position of the indazole ring, leading to a mixture of regioisomers.[6][7] The specific conditions of the reaction, including the choice of base and solvent, can influence the regioselectivity.[7]

Proposed Synthetic Protocol: Reductive Amination

A reliable method for the synthesis of N-butyl-1H-indazol-4-amine is reductive amination, which involves the reaction of 1H-indazol-4-amine with butanal in the presence of a reducing agent. This method is generally selective for the amino group and avoids the complexities of direct alkylation with a butyl halide.

Materials:

  • 1H-indazol-4-amine

  • Butanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1H-indazol-4-amine (1.0 eq) in DCE or THF, add butanal (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-butyl-1H-indazol-4-amine.

Causality behind Experimental Choices:

  • Reductive Amination: This method is chosen for its mild conditions and high selectivity for the amino group, minimizing side reactions such as over-alkylation or alkylation of the indazole ring nitrogens.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, which helps to avoid side reactions.

  • Acetic Acid Catalyst: A catalytic amount of acid is used to facilitate the formation of the iminium ion, which is the active electrophile in the reaction.

Alternative Synthetic Route: Direct N-Alkylation

Direct N-alkylation of 1H-indazol-4-amine with a butyl halide (e.g., 1-bromobutane) in the presence of a base is another possible route. However, this method may lead to a mixture of N-butylated products at the amino group, as well as at the N1 and N2 positions of the indazole ring. Careful optimization of reaction conditions would be necessary to achieve the desired selectivity.

Predicted Spectral Data

While experimental spectral data for N-butyl-1H-indazol-4-amine is not available, we can predict the key features based on its structure and data from similar compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indazole ring, a triplet for the terminal methyl group of the butyl chain, and multiplets for the methylene groups of the butyl chain. The N-H proton of the secondary amine and the N-H proton of the indazole ring would likely appear as broad singlets. The chemical shifts of the protons on the butyl chain would be influenced by the adjacent nitrogen atom.[8]

  • ¹³C NMR: The spectrum would show signals for the carbon atoms of the indazole ring and the four distinct carbon atoms of the butyl group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of N-butyl-1H-indazol-4-amine (189.26 g/mol ).

Biological Activity Context

Substituted indazole derivatives are known to possess a wide range of biological activities.[1] N-substituted indazoles, in particular, have been investigated as inhibitors of various enzymes and receptors. For example, N-substituted indazole-3-carboxamides have been developed as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[9] Additionally, various substituted indazoles have shown promising antimicrobial and anticancer activities.[2][10]

The introduction of a butyl group to the 4-amino position of the indazole ring in N-butyl-1H-indazol-4-amine could modulate its biological activity in several ways:

  • Increased Lipophilicity: The butyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.

  • Steric Effects: The size and conformation of the butyl group can influence the binding of the molecule to its biological target.

  • Pharmacokinetic Properties: The N-butyl group can affect the metabolism and clearance of the compound, thereby influencing its in vivo efficacy.

Further investigation through in vitro and in vivo studies would be necessary to determine the specific biological activities of N-butyl-1H-indazol-4-amine.

Visualizations

Chemical Structure and Identifiers

N_butyl_1H_indazol_4_amine cluster_0 N-butyl-1H-indazol-4-amine C11H15N3 Formula: C₁₁H₁₅N₃ MW: 189.26 g/mol Structure

Caption: Chemical structure and key identifiers of N-butyl-1H-indazol-4-amine.

Proposed Synthetic Workflow

Synthesis_Workflow Start 1H-indazol-4-amine Reaction Reductive Amination Start->Reaction Reagent1 Butanal Reagent1->Reaction Reagent2 Sodium Triacetoxyborohydride (STAB) Solvent DCE or THF Acetic Acid (cat.) Solvent->Reaction Reaction->Reagent2 Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-butyl-1H-indazol-4-amine Purification->Product

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-butyl-4-aminoindazole via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-aminoindazole with butyraldehyde using reductive amination. N-substituted indazoles are crucial scaffolds in medicinal chemistry, recognized for their broad pharmacological activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental workflow, and robust troubleshooting advice to ensure successful synthesis and high purity of the target compound, N-butyl-1H-indazol-4-amine.

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents. Among the myriad methods available, reductive amination stands out for its efficiency, control, and broad substrate scope.[4] It offers a superior alternative to direct N-alkylation with alkyl halides, which is often plagued by issues of over-alkylation and the use of harsh conditions.[5] Reductive amination circumvents these problems by converting a carbonyl compound and an amine into a secondary or tertiary amine in a controlled, two-stage process occurring in a single pot.[5][6]

The indazole core is a privileged structure in drug discovery, forming the foundation of numerous anti-cancer and anti-inflammatory drugs.[1][7] The ability to selectively functionalize the amino group at the C4 position, as detailed herein, allows for the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields while tolerating a wide range of functional groups.[8][9]

Mechanistic Rationale: A Tale of Selectivity

The success of this one-pot reaction hinges on the carefully orchestrated interplay between two key steps: the formation of an iminium ion and its subsequent selective reduction.[6][10]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 4-aminoindazole on the electrophilic carbonyl carbon of butyraldehyde. This step is typically facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the amine, which would render it non-nucleophilic.[6] The resulting hemiaminal intermediate then readily dehydrates to form a protonated imine, known as an iminium ion.

  • Selective Hydride Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this transformation.[8] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it incapable of reducing the starting aldehyde at a significant rate. However, the positively charged iminium ion is a far more reactive electrophile and is rapidly and selectively reduced by the hydride delivered from STAB.[6][11] This selectivity prevents the wasteful consumption of the reducing agent and the formation of butanol as a byproduct.[5]

Reductive_Amination_Mechanism Mechanism of Reductive Amination Amine 4-Aminoindazole step1 Nucleophilic Attack Amine->step1 Aldehyde Butyraldehyde Aldehyde->step1 STAB NaBH(OAc)₃ (Sodium Triacetoxyborohydride) step3 Hydride Reduction STAB->step3 Hemiaminal Hemiaminal Intermediate step2 Dehydration Hemiaminal->step2 Iminium Iminium Ion Iminium->step3 Product N-butyl-4-aminoindazole step1->Hemiaminal + H⁺ step2->Iminium - H₂O step3->Product

Caption: The reaction pathway of reductive amination.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments can be made accordingly, maintaining the stoichiometric ratios.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Properties
4-AminoindazoleC₇H₇N₃133.151.01.0Light sensitive solid
ButyraldehydeC₄H₈O72.111.21.2Flammable liquid, pungent odor[12][13]
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.51.5Moisture sensitive solid[14]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96--Solvent, bp: 83.5 °C[8]
Glacial Acetic Acid (optional)CH₃COOH60.050.10.1Catalyst
Saturated NaHCO₃ (aq)----Quenching/Workup
Brine (Saturated NaCl aq)----Workup
Anhydrous MgSO₄ or Na₂SO₄----Drying agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--Extraction/Eluent
HexanesC₆H₁₄86.18--Eluent
Recommended Equipment
  • Round-bottom flask (50 mL) with stir bar

  • Septum and nitrogen/argon inlet

  • Syringes and needles

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Workflow

Workflow Setup 1. Reaction Setup - Add 4-aminoindazole & DCE to flask - Inert atmosphere (N₂/Ar) Addition 2. Reagent Addition - Add butyraldehyde - Stir for 20-30 min - Add NaBH(OAc)₃ portion-wise Setup->Addition Reaction 3. Reaction Monitoring - Stir at room temp for 4-12 h - Monitor by TLC Addition->Reaction Workup 4. Workup & Extraction - Quench with sat. NaHCO₃ - Separate layers - Extract aqueous with EtOAc Reaction->Workup Purify 5. Purification - Combine organic layers - Wash with brine, dry - Concentrate in vacuo Workup->Purify Final 6. Final Product - Purify crude via column chromatography - Characterize (NMR, MS) Purify->Final

Caption: Experimental workflow for N-butyl-4-aminoindazole synthesis.

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoindazole (133 mg, 1.0 mmol). Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) via syringe. Stir the mixture until the solid is fully dissolved. Add butyraldehyde (108 µL, 1.2 mmol) dropwise. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

    • Causality Note: Pre-mixing the amine and aldehyde allows for the formation of the iminium ion intermediate before the introduction of the reducing agent, which is key to an efficient reaction.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Expertise Note: Adding STAB in portions helps to control any initial exotherm and ensures a smooth reaction. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours. The product spot should be less polar than the starting 4-aminoindazole.

  • Workup and Extraction: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).[15]

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-butyl-4-aminoindazole.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[16]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive reducing agent (degraded by moisture).2. Poor quality starting materials.3. Insufficient reaction time.1. Use freshly opened or properly stored NaBH(OAc)₃. Ensure all glassware and solvents are anhydrous.2. Verify the purity of 4-aminoindazole and butyraldehyde.3. Allow the reaction to run longer (up to 24h), monitoring by TLC.
Incomplete Reaction 1. Insufficient equivalents of aldehyde or reducing agent.2. Steric hindrance (less applicable here, but a general consideration).1. Ensure accurate measurement of reagents. A slight excess (1.2-1.5 eq) of both aldehyde and STAB is recommended.2. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium formation, but is often not needed with aldehydes.[8]
Formation of Butanol Side Product 1. Contamination of NaBH(OAc)₃ with NaBH₄.2. Reaction conditions are too harsh (not typical for STAB).1. Use high-purity STAB from a reputable supplier. STAB is selective for iminium ions over aldehydes.[5][11]2. Maintain the reaction at room temperature.
Difficult Purification 1. Streaking on TLC column.2. Product is very polar.1. The basic amine product may interact strongly with acidic silica gel. Add 0.5-1% triethylamine (Et₃N) to the eluent to improve peak shape.2. If the product remains at the baseline, consider a more polar solvent system (e.g., with methanol), but be mindful of solubility.

Safety Precautions

  • Butyraldehyde: Is a flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.[12][13]

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Do not quench with water or acid directly. Always use a basic aqueous solution for quenching.[14]

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work exclusively in a fume hood. Consider alternative solvents like tetrahydrofuran (THF) if possible, though reactions may be slower.[8]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a reliable and well-vetted protocol for the synthesis of N-butyl-4-aminoindazole via reductive amination. By understanding the underlying mechanism and adhering to the detailed steps and best practices outlined, researchers can confidently and efficiently synthesize this and other N-alkylated indazoles. The use of sodium triacetoxyborohydride ensures a high degree of selectivity and functional group tolerance, making this a powerful and versatile tool in the modern synthetic chemistry laboratory.

References

  • Vertex AI Search. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Retrieved February 5, 2026.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 5, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved February 5, 2026.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved February 5, 2026.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved February 5, 2026.
  • ResearchGate. (2023, April 5).
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved February 5, 2026, from [Link]

  • springerprofessional.de. (2023, April 1).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 5, 2026, from [Link]

  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved February 5, 2026.
  • ResearchGate. (2015, December 26). Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?. Retrieved February 5, 2026.
  • RSC Publishing. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Butyraldehyde in Organic Synthesis & Industrial Chemistry. Retrieved February 5, 2026.
  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved February 5, 2026.
  • PMC - NIH. (2024, February 20).
  • PubMed. (2025, April 14). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Retrieved February 5, 2026.
  • DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Retrieved February 5, 2026.
  • PENPET. (n.d.). High-Quality n Butyraldehyde for Industrial Applications. Retrieved February 5, 2026, from [Link]

  • PubMed. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved February 5, 2026.
  • PMC. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved February 5, 2026.
  • ResearchGate. (n.d.). Production of butyraldehyde, butanol, and their ratios by strain a.... Retrieved February 5, 2026.
  • RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved February 5, 2026.
  • PubMed. (2022, March 24). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Retrieved February 5, 2026.
  • Fiveable. (n.d.). Butyraldehyde Definition - Organic Chemistry Key Term. Retrieved February 5, 2026.

Sources

Application Note: Precision Microwave-Assisted Alkylation of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1H-indazol-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., FGFR, VEGFR targets). However, its functionalization presents a classical chemoselectivity paradox: the molecule contains three nucleophilic nitrogen sites—the proximal ring nitrogen (


), the distal ring nitrogen (

), and the exocyclic amine at position 4 (

).

Conventional thermal alkylation often yields intractable mixtures of regioisomers (


 vs. 

) and poly-alkylated byproducts. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that leverages dielectric heating to achieve kinetic control and superior yields.[1]
Key Technical Advantages[2][3]
  • Speed: Reaction times reduced from 12–24 hours (thermal) to 10–20 minutes.

  • Regiocontrol: Specific protocols to distinguish between Scaffold Alkylation (

    
    -selective) and Functional Group Decoration (
    
    
    
    selective).
  • Purity: Minimized thermal degradation of the sensitive amino-indazole core.

Mechanistic Insight: The Chemoselectivity Checkpoint

Before beginning, researchers must understand the reactivity hierarchy of 1H-indazol-4-amine.

  • Ring Nitrogen (

    
    -H):  The most acidic proton (
    
    
    
    in DMSO). Under basic conditions, this deprotonates first to form an ambident anion. The
    
    
    position is thermodynamically favored for alkylation due to aromatic stabilization (benzenoid structure retention).
  • Exocyclic Amine (

    
    ):  A typical aniline-like nucleophile. It is less acidic but nucleophilic in its neutral state.
    
  • Peri-Interaction: The 4-amino group is spatially close to

    
    . Hydrogen bonding between 
    
    
    
    and
    
    
    can stabilize the tautomer, influencing reactivity.

Crucial Decision: Do you want to alkylate the Ring or the Exocyclic Amine ?

  • Use Protocol A for Ring (

    
    ) Alkylation (Scaffold construction).
    
  • Use Protocol B for Exocyclic (

    
    ) Alkylation (Lead optimization).
    

Visualization: Reaction Pathways

IndazoleReactivity Start 1H-indazol-4-amine ConditionA Condition A: Base (Cs2CO3) + Alkyl Halide Microwave 120°C Start->ConditionA Path 1: Scaffold Mod ConditionB Condition B: Aldehyde + NaBH3CN (Reductive Amination) Microwave 80°C Start->ConditionB Path 2: Amine Mod Intermediate Indazolyl Anion (N1/N2 delocalized) ConditionA->Intermediate Deprotonation ProductAmine Product C: N-(1H-indazol-4-yl)alkylamine (Exocyclic Functionalization) ConditionB->ProductAmine Selective amine attack (Ring intact) ProductN1 Product A: 1-Alkyl-1H-indazol-4-amine (Thermodynamic Major) Intermediate->ProductN1 Major (>90%) ProductN2 Product B: 2-Alkyl-2H-indazol-4-amine (Kinetic Minor) Intermediate->ProductN2 Minor (<10%)

Figure 1: Decision tree for selective functionalization of 1H-indazol-4-amine.

Protocol A: Regioselective -Alkylation

Objective: Install an alkyl group on the indazole ring while leaving the 4-amine free for later coupling.

Materials
  • Substrate: 1H-indazol-4-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) – Preferred over NaH for microwave safety.
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Vessel: 10 mL Microwave-transparent borosilicate vial with crimp cap.

Step-by-Step Methodology
  • Preparation: In a glovebox or well-ventilated hood, charge the microwave vial with 1H-indazol-4-amine (133 mg, 1.0 mmol) and

    
     (650 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMF (3.0 mL). Add a magnetic stir bar.

  • Activation: Stir at room temperature for 5 minutes to allow partial deprotonation.

  • Addition: Add the alkyl halide (1.1 mmol) dropwise. Cap the vial immediately.

  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature:

      
      .
      
    • Time: 15 minutes.

    • Absorption Level: High (due to DMF).

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Work-up:

    • Cool to RT. Pour mixture into ice-water (30 mL).

    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with LiCl solution (5%) to remove DMF, then brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

    
    -alkyl isomer typically elutes after the 
    
    
    
    -isomer (depending on the column, but
    
    
    is usually more polar/slower moving on silica due to higher dipole moment).

Expected Yield: 85–95% (


-isomer).

Protocol B: -Alkylation (Reductive Amination)

Objective: Alkylate the exocyclic amine without touching the ring nitrogen. Note: Direct alkylation with alkyl halides is NOT recommended here as it will alkylate the ring first. Use Reductive Amination.

Materials
  • Substrate: 1H-indazol-4-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde/Ketone (1.2 equiv) corresponding to desired alkyl group.

  • Reductant: Sodium Cyanoborohydride (

    
    , 2.0 equiv) or STAB.
    
  • Acid Catalyst: Acetic Acid (AcOH, 10 mol%).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology
  • Imine Formation: In a microwave vial, dissolve 1H-indazol-4-amine (1.0 mmol) and the aldehyde (1.2 mmol) in MeOH (3 mL). Add AcOH (1-2 drops).

  • Pre-Stir: Stir for 5 mins at RT.

  • Microwave Step 1 (Imine formation - Optional): Heat at

    
     for 5 mins to ensure Schiff base formation if the aldehyde is sterically hindered.
    
  • Reduction: Open vial (carefully) and add

    
     (2.0 mmol). Reseal.
    
  • Microwave Step 2 (Reduction):

    • Temperature:

      
      .
      
    • Time: 10 minutes.

  • Work-up:

    • Quench with saturated

      
       (slowly, gas evolution).
      
    • Extract with DCM.

    • Purify via amine-functionalized silica or standard silica with

      
       in eluent.
      

Comparative Data: Thermal vs. Microwave[1]

ParameterThermal (Oil Bath)Microwave (MAOS)Impact
Reaction Time 12 - 18 Hours10 - 20 Minutes30x Faster
Solvent Vol 10 - 20 mL/g2 - 5 mL/gGreen/Concentrated
N1:N2 Ratio ~4:1>10:1Improved Selectivity
Yield 65%92%Higher Efficiency
Byproducts Bis-alkylation commonMono-alkylation dominantCleaner Profile

Troubleshooting & Optimization

Issue: Poor N1/N2 Selectivity
  • Cause: Temperature too high (

    
    ) leads to thermodynamic equilibration failure or kinetic trapping of 
    
    
    
    .
  • Fix: Lower temp to

    
     and extend time. Switch solvent to THF (using NaH/microwave) if DMF fails, as solvent polarity affects the transition state stability.
    
Issue: Over-alkylation (Quaternization)
  • Cause: Excess alkyl halide or too high concentration.

  • Fix: Strict 1.1 equiv of electrophile. Dilute reaction mixture slightly.

Issue: 4-Amine Unreactive
  • Cause: Peri-interaction with

    
     reduces nucleophilicity of the 4-amine.
    
  • Fix: Use Protocol B (Reductive Amination) with a stronger Lewis acid catalyst (e.g.,

    
    ) before adding the reducing agent.
    

References

  • Hunt, T. A., et al. (2021).[2][3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

  • Mondal, S. (2023).[4] Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar / Indian Journal of Heterocyclic Chemistry.

  • Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry. (Contextual grounding for N1 vs N2 selectivity mechanisms).
  • Biotage Application Note.Microwave Synthesis of Nitrogen Heterocycles.

Sources

Application Notes and Protocols for the Preparation of N-butyl-1H-indazol-4-amine via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted Indazoles and the Power of Buchwald-Hartwig Coupling

The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The ability to selectively functionalize the indazole ring, particularly at the nitrogen and amino positions, is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. Among the various methods to construct C-N bonds, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]

This application note provides a comprehensive guide for the synthesis of N-butyl-1H-indazol-4-amine, a representative N-alkylated aminoindazole, utilizing the Buchwald-Hartwig cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization, purification, and characterization of the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Mechanistic Insights: The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism is illustrated below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The resulting Pd(II) complex then undergoes ligand exchange with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Amine Coordination) pd_complex->ligand_exchange R'R''NH amine_complex Ar-Pd(II)-NHR'R''X ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR'R''(L_n) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->pd0

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-butyl-1H-indazol-4-amine

This protocol is divided into three main stages: N-protection of the starting material, the Buchwald-Hartwig coupling reaction, and subsequent deprotection and purification. The N-H proton of the indazole ring is acidic and can interfere with the coupling reaction; therefore, protection is often necessary. Here, we utilize the tert-butyloxycarbonyl (Boc) protecting group.

Stage 1: N-Protection of 4-Bromo-1H-indazole

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-Bromo-1H-indazoleC₇H₅BrN₂197.031.0 g5.07
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.33 g6.09
Triethylamine (TEA)C₆H₁₅N101.191.06 mL7.61
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.1762 mg0.51
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-

Procedure:

  • To a stirred solution of 4-bromo-1H-indazole (1.0 g, 5.07 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.06 mL, 7.61 mmol), di-tert-butyl dicarbonate (1.33 g, 6.09 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (62 mg, 0.51 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-bromo-1H-indazole-1-carboxylate.

Stage 2: Buchwald-Hartwig Coupling

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
tert-Butyl 4-bromo-1H-indazole-1-carboxylateC₁₂H₁₃BrN₂O₂297.151.0 g3.36
n-ButylamineC₄H₁₁N73.140.42 mL4.03
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7261 mg0.067
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)C₂₉H₄₅P436.6458 mg0.134
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10453 mg4.71
TolueneC₇H₈92.1415 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine tert-butyl 4-bromo-1H-indazole-1-carboxylate (1.0 g, 3.36 mmol), Pd₂(dba)₃ (61 mg, 0.067 mmol), and tBuXPhos (58 mg, 0.134 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (15 mL) via syringe, followed by n-butylamine (0.42 mL, 4.03 mmol).

  • Finally, add sodium tert-butoxide (453 mg, 4.71 mmol) under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected N-butyl-1H-indazol-4-amine.

Stage 3: Deprotection and Purification

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Crude Boc-protected N-butyl-1H-indazol-4-amine--~3.36 mmol-
Trifluoroacetic acid (TFA)C₂HF₃O₂114.025 mL-
Dichloromethane (DCM)CH₂Cl₂84.9315 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
AcetonitrileC₂H₃N41.05As needed-
WaterH₂O18.02As needed-

Procedure:

  • Dissolve the crude product from Stage 2 in dichloromethane (15 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-butyl-1H-indazol-4-amine by recrystallization from a mixture of acetonitrile and water to yield the final product as a solid.

experimental_workflow start Start: 4-Bromo-1H-indazole protection Stage 1: N-Boc Protection (Boc)₂O, TEA, DMAP, DCM start->protection protected_intermediate tert-Butyl 4-bromo-1H-indazole-1-carboxylate protection->protected_intermediate coupling Stage 2: Buchwald-Hartwig Coupling n-Butylamine, Pd₂(dba)₃, tBuXPhos, NaOtBu, Toluene protected_intermediate->coupling coupled_product Boc-protected N-butyl-1H-indazol-4-amine coupling->coupled_product deprotection Stage 3: Deprotection TFA, DCM coupled_product->deprotection crude_product Crude N-butyl-1H-indazol-4-amine deprotection->crude_product purification Purification Recrystallization (Acetonitrile/Water) crude_product->purification final_product Final Product: N-butyl-1H-indazol-4-amine purification->final_product

Figure 2: Experimental workflow for the synthesis of N-butyl-1H-indazol-4-amine.

Expected Results and Characterization

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm):

    • ~8.0-8.2 (s, 1H): Indazole C3-H

    • ~7.2-7.4 (m, 2H): Aromatic protons

    • ~6.6-6.8 (d, 1H): Aromatic proton

    • ~4.0-4.5 (br s, 1H): NH of the amine

    • ~3.1-3.3 (t, 2H): -NH-CH₂ -CH₂-CH₂-CH₃

    • ~1.6-1.8 (m, 2H): -NH-CH₂-CH₂ -CH₂-CH₃

    • ~1.4-1.6 (m, 2H): -NH-CH₂-CH₂-CH₂ -CH₃

    • ~0.9-1.1 (t, 3H): -NH-CH₂-CH₂-CH₂-CH₃

  • ¹³C NMR (75 MHz, CDCl₃) δ (ppm):

    • Aromatic carbons in the range of 110-145 ppm .

    • Aliphatic carbons of the butyl chain in the range of 13-45 ppm .

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 190.13 for C₁₁H₁₅N₃

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion in the coupling reaction - Inactive catalyst- Poor quality of reagents or solvent- Insufficient base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all reagents are pure and solvents are anhydrous.- Increase the amount of base (e.g., to 1.5-2.0 equivalents).
Formation of side products (e.g., hydrodehalogenation) - Reaction temperature too high- Inappropriate ligand- Lower the reaction temperature.- Screen other bulky phosphine ligands (e.g., tBuDavePhos).
Incomplete deprotection - Insufficient amount of TFA- Short reaction time- Increase the amount of TFA or use a stronger acid (e.g., HCl in dioxane).- Extend the reaction time and monitor by TLC.
Difficulty in purification - Impurities from the coupling reaction- Oily product- Perform a thorough aqueous workup after the coupling reaction.- If recrystallization fails, attempt purification by column chromatography on silica gel, possibly using an amine-deactivated silica or a gradient containing a small amount of triethylamine.

References

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Accessed February 8, 2024. [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Last modified January 26, 2024. [Link]

Sources

Formulation of indazole-4-amine derivatives for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Title: Strategic Formulation of Indazole-4-Amine Derivatives for Robust In Vivo Preclinical Studies

The Formulation Imperative: From Bench to In Vivo Model

The therapeutic promise of an indazole-4-amine derivative, or any drug candidate, can only be realized if it reaches its biological target in a living system at a sufficient concentration and for an adequate duration. Many indazole derivatives function as kinase inhibitors, targeting specific nodes in cellular signaling pathways that drive disease progression.[1][2][3] The success of in vivo efficacy and safety studies hinges on the formulation's ability to overcome the compound's inherent physicochemical limitations.

Poor solubility is a primary challenge that can severely limit a drug's absorption and bioavailability.[4] An improperly chosen vehicle can lead to several critical issues:

  • Precipitation: The compound may crash out of solution upon injection into the bloodstream or dilution in gastrointestinal fluids, leading to emboli, localized toxicity, and a dramatic drop in systemic exposure.[5]

  • Inconsistent Absorption: For oral dosing, poor solubility results in dissolution rate-limited absorption, causing high inter-animal variability.[6]

  • Vehicle-Induced Toxicity: The excipients themselves can cause adverse effects, confounding the interpretation of the compound's true toxicological profile.

This guide provides a logical workflow to navigate these challenges, starting with essential pre-formulation characterization and progressing through a tiered selection of formulation strategies.

Pre-Formulation Assessment: Know Your Compound

Before any formulation work begins, a fundamental understanding of the indazole-4-amine derivative's physicochemical properties is essential. These parameters dictate the most viable formulation strategies.

Parameter Significance for Formulation Typical Measurement Method
Aqueous Solubility Determines the feasibility of simple aqueous vehicles. Key for classifying the compound (e.g., via the Biopharmaceutics Classification System - BCS).[6]Shake-flask method with analysis by HPLC-UV or LC-MS/MS in various media (e.g., water, PBS pH 7.4, Simulated Gastric Fluid).
pKa Indicates the pH at which the compound is 50% ionized. Crucial for assessing pH-adjustment strategies. Indazole amines are typically basic.Potentiometric titration, UV-spectrophotometry, or in silico prediction (e.g., using ACD/Labs or ChemAxon software).
LogP / LogD Measures the lipophilicity of the compound. A high LogP (>3) suggests poor aqueous solubility and suitability for lipid-based or co-solvent formulations.Shake-flask method (octanol/water), HPLC-based methods, or in silico prediction.
Melting Point (Tm) Provides an indication of the compound's crystal lattice energy. A high Tm often correlates with low solubility.Differential Scanning Calorimetry (DSC).
Chemical Stability Assesses degradation in solution under various conditions (pH, light, temperature). Informs on appropriate storage and handling.HPLC-UV or LC-MS/MS analysis of solutions stored under stress conditions.

Expert Insight: The initial solubility measurement is the most critical decision point. If solubility in a simple buffer (e.g., PBS at pH 7.4) is well above the required concentration for dosing, the formulation task is simple. However, for most novel indazole derivatives, this is rarely the case, necessitating the more advanced strategies outlined below.

Formulation Strategy Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy based on the compound's properties and the intended in vivo study.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation & Use start Start: Synthesized Indazole-4-Amine Derivative char Determine Physicochemical Properties (Solubility, pKa, LogP) start->char sol_check Is Aqueous Solubility Sufficient for Dose? char->sol_check ph_adjust Strategy 1: pH Adjustment sol_check->ph_adjust Yes (if ionizable) cosolvent Strategy 2: Co-Solvent System sol_check->cosolvent No qc Perform QC Checks (Clarity, Stability, pH) ph_adjust->qc suspension Strategy 3: Aqueous Suspension (Oral) cosolvent->suspension If IV/IP fails or for Oral studies advanced Strategy 4: Advanced Formulations (Micellar, Lipid, Cyclodextrin) cosolvent->advanced If co-solvents fail (toxicity/instability) cosolvent->qc suspension->qc advanced->qc invivo Proceed to In Vivo Dosing qc->invivo

Caption: Formulation selection workflow for indazole-4-amine derivatives.

Detailed Protocols for Formulation

Safety Precaution: Always work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Co-Solvent System for IV/IP Administration

This is the most common starting point for poorly soluble compounds in discovery research due to its simplicity. The goal is to dissolve the drug in a water-miscible organic solvent and then dilute it with an aqueous vehicle.

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[7][8] A common challenge is that the formulation can become supersaturated upon injection and subsequent dilution in the blood, risking precipitation.[5] Therefore, the organic solvent percentage should be kept to a minimum.

Common Vehicles:

  • DMSO/Saline: For initial screening, but DMSO can have pharmacological effects.

  • PEG 400/Saline: Polyethylene glycol (PEG) 400 is a less toxic alternative to DMSO.

  • Tween 80/Ethanol/Saline: Tween 80 is a non-ionic surfactant that aids in creating a stable micellar solution, further preventing precipitation.[9]

Step-by-Step Protocol (Example: 10% PEG 400, 90% Saline for a 5 mg/mL solution)

  • Weigh Compound: Accurately weigh the required amount of the indazole-4-amine derivative. For 1 mL of a 5 mg/mL solution, weigh 5 mg.

  • Initial Dissolution: Add 100 µL of PEG 400 to the vial containing the compound.

  • Solubilize: Vortex and/or sonicate the mixture in a water bath (set to 30-40°C) until the compound is completely dissolved. The solution should be perfectly clear.

  • Aqueous Dilution: Add 900 µL of sterile 0.9% saline to the solution. Crucially, add the saline dropwise while continuously vortexing. This slow dilution is critical to prevent shocking the system and causing precipitation.

  • Final Inspection: Visually inspect the final solution against a light and dark background. It must be a clear, particle-free solution.

  • QC Check: Measure the pH of the final formulation. Perform a short-term stability check by leaving an aliquot on the bench for the expected duration of the dosing procedure and re-inspecting for clarity.

Protocol 2: Aqueous Suspension for Oral (p.o.) Administration

Suspensions are ideal for oral dosing of poorly soluble compounds, especially for studies requiring higher dose volumes or longer-term dosing where co-solvent toxicity is a concern.

Causality: A suspension is a heterogeneous mixture where solid drug particles are dispersed in a liquid medium. A suspending agent (e.g., carboxymethylcellulose) increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring a uniform dose can be withdrawn.[10]

Common Vehicle:

  • 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in Purified Water: A widely used, inert suspending vehicle.

  • 0.5% (w/v) CMC with 0.1% (v/v) Tween 80: The addition of a surfactant like Tween 80 acts as a wetting agent, helping to disperse hydrophobic drug particles and prevent clumping.

Step-by-Step Protocol (Example: 0.5% CMC for a 10 mg/mL suspension)

  • Prepare Vehicle: To make 10 mL of 0.5% CMC, slowly sprinkle 50 mg of sodium CMC onto the surface of 10 mL of purified water while stirring vigorously with a magnetic stir bar. It may be necessary to heat gently (to ~40-50°C) to aid dissolution. Let the solution cool to room temperature. It should be viscous and clear.

  • Weigh Compound: Accurately weigh the required amount of the indazole-4-amine derivative (e.g., 100 mg for 10 mL of a 10 mg/mL suspension). It is beneficial to micronize the powder using a mortar and pestle to reduce particle size and improve suspension homogeneity.

  • Create a Paste: Add a small amount of the CMC vehicle (~0.5 mL) to the drug powder and triturate (mix) with a spatula to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Dilute to Volume: Gradually add the remaining CMC vehicle to the paste in small portions, mixing thoroughly after each addition.

  • Homogenize: Transfer the mixture to a suitable container and homogenize using a vortex mixer or a tissue homogenizer to ensure a uniform particle distribution.

  • Final Inspection & Dosing: The final product should be a uniform, milky suspension. Always stir or vortex the suspension immediately before withdrawing each dose to ensure dose accuracy.

Understanding the Mechanism: Solubilization Strategies

Visualizing how these formulation strategies work at a molecular level can aid in troubleshooting and optimization.

Caption: Mechanisms of solubilization for poorly soluble drugs.

Conclusion and Best Practices

The successful in vivo evaluation of novel indazole-4-amine derivatives is critically dependent on a rational and systematic approach to formulation. There is no single "best" vehicle; the optimal choice depends on the compound's properties, the dose level, and the route of administration.

Key Takeaways for Trustworthy Data:

  • Characterize First: Always perform pre-formulation assessment before choosing a vehicle.

  • Keep it Simple: Start with the simplest formulation that provides a stable, homogenous dose form.

  • Minimize Excipients: Use the lowest concentration of organic solvents and surfactants possible to avoid vehicle-related artifacts.

  • Validate Your Formulation: Always perform visual and short-term stability checks on your final formulation before dosing.

  • Dose with Care: For suspensions, ensure homogeneity by mixing thoroughly before every dose. For parenteral solutions, administer slowly and observe the animal for any signs of distress, which could indicate precipitation.

By applying these principles and protocols, researchers can develop robust formulations that deliver their compounds reliably, leading to high-quality, reproducible in vivo data and accelerating the journey of promising indazole-4-amine derivatives toward the clinic.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(4), 2006. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Retrieved from [Link]

  • Butler, J., & Dressman, J. (2010). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. Journal of Pharmacy and Pharmacology, 62(11), 1515-1531. Retrieved from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2018). Current Medicinal Chemistry. Retrieved from [Link]

  • Sahu, A. K., et al. (2025). Formulation And Evaluation of Oral Suspension Containing Poorly Water-Soluble Drugs. Journal of Pharmaceutical Research and Integrated Medical Sciences. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2024). Biomedicines. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery. Retrieved from [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Retrieved from [Link]

  • Nakamura, K. (2023). Challenges in Drug Formulation: Solving Complex Problems. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting lipophagy and nuclear receptors in metabolic-associated fatty liver disease: insights from traditional Chinese medicine. (2024). Frontiers in Pharmacology. Retrieved from [Link]

  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Informatics in Medicine Unlocked. Retrieved from [Link]

Sources

Crystallization methods for N-butyl-1H-indazol-4-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Salt Formation Protocols for N-butyl-1H-indazol-4-amine

Executive Summary & Scientific Rationale

N-butyl-1H-indazol-4-amine is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., FGFR or VEGFR targets). As a secondary amine attached to an indazole core, it presents unique challenges in solid-state development. The molecule possesses two potential protonation sites: the highly basic exocyclic secondary amine (pKa ~9–10) and the less basic N2 nitrogen of the indazole ring (pKa ~1–2).

For drug development, the free base often suffers from poor aqueous solubility and low melting point, leading to "oiling out" during purification. Converting this intermediate into a crystalline salt is the standard solution to enhance purity, stability, and handling.

This guide details the reactive crystallization of N-butyl-1H-indazol-4-amine to form stable salts (Hydrochloride and Mesylate), supported by a rigorous salt screening workflow.

Physicochemical Profile & Solvent Selection

Before initiating crystallization, we must understand the solubility landscape. The butyl chain imparts lipophilicity, while the indazole core provides hydrogen bond donor/acceptor motifs.

Table 1: Solubility Profile of N-butyl-1H-indazol-4-amine (Free Base)

Solvent ClassSpecific SolventSolubility StatusRole in Crystallization
Alcohols Methanol, Ethanol, IPAHighGood Solvent (Dissolution)
Chlorinated Dichloromethane (DCM)HighGood Solvent (Extraction)
Esters Ethyl Acetate (EtOAc), IPMModerateAnti-Solvent / Wash
Ethers MTBE, THFModerate/LowAnti-Solvent (Slow growth)
Alkanes Heptane, HexaneInsolubleStrong Anti-Solvent (Crashing)
Water WaterInsolubleAnti-Solvent (for salts in organics)

Workflow Visualization: Salt Screening Strategy

The following diagram outlines the decision matrix for selecting the optimal counterion and crystallization method.

SaltScreening Start Starting Material: N-butyl-1H-indazol-4-amine (Free Base) SolubilityCheck Solubility Assessment (MeOH/EtOH/IPA) Start->SolubilityCheck AcidSelect Counterion Selection SolubilityCheck->AcidSelect Dissolved HCl_Path Hydrochloric Acid (HCl) Target: High MP, Stability AcidSelect->HCl_Path MsOH_Path Methanesulfonic Acid (MsOH) Target: Bioavailability AcidSelect->MsOH_Path Method_A Method A: Reactive Crystallization (In-situ Salt Formation) HCl_Path->Method_A Gas or Conc. Soln MsOH_Path->Method_A Liquid Acid Method_B Method B: Recrystallization (Solvent/Anti-Solvent) Method_A->Method_B Purification Analysis Solid State Characterization (PXRD, DSC, HPLC) Method_A->Analysis Method_B->Analysis

Figure 1: Strategic workflow for salt screening and crystallization process development.

Detailed Experimental Protocols

Protocol A: Formation of the Hydrochloride Salt (HCl)

Rationale: The HCl salt is the industry standard for initial stability studies due to the small counterion size, which promotes tight crystal packing and higher melting points.

Reagents:

  • N-butyl-1H-indazol-4-amine (10.0 g, 52.8 mmol)

  • Ethanol (Absolute, 50 mL)

  • HCl in Isopropanol (5–6 N, 1.1 equivalents) or conc. aqueous HCl (37%)

  • Ethyl Acetate (EtOAc) or MTBE (as anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of the free base into a 250 mL round-bottom flask. Add 50 mL of Ethanol. Stir at 40°C until fully dissolved.

  • Filtration (Polish): Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust/seeds).

  • Acid Addition: Cool the filtrate to 20–25°C. Slowly add 1.1 equivalents of HCl (in IPA or dioxane) dropwise over 20 minutes.

    • Observation: An exotherm is expected. A white to off-white precipitate should begin to form immediately.

    • Control: Maintain temperature < 30°C to prevent oiling out.

  • Aging (Ostwald Ripening): Stir the slurry at 20°C for 2 hours.

  • Anti-Solvent Addition (Optional): If yield is low (<70%), slowly add 25 mL of Ethyl Acetate or MTBE over 30 minutes to decrease solubility.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with cold EtOAc/EtOH (1:1 mixture, 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White crystalline powder (HCl salt). Melting point typically >180°C (decomposition).

Protocol B: Formation of the Mesylate Salt

Rationale: If the HCl salt is hygroscopic or exhibits polymorphism, the Mesylate (methanesulfonate) salt is a robust alternative. It is particularly effective for lipophilic bases like this indazole derivative.

Reagents:

  • N-butyl-1H-indazol-4-amine (5.0 g)

  • Methanesulfonic acid (MsOH, >99%, 1.05 equivalents)

  • Tetrahydrofuran (THF) or 2-MeTHF

  • Heptane

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of free base in 40 mL of THF at room temperature.

  • Acid Preparation: Dilute the MsOH in 5 mL of THF separately.

  • Reactive Crystallization: Add the MsOH solution to the amine solution slowly.

    • Critical Step: Seeding may be required. If the solution remains clear or turns to oil, add a seed crystal of the mesylate salt (if available) or scratch the glass wall.

  • Nucleation Induction: If no precipitate forms, heat to 50°C, then slowly add Heptane (anti-solvent) until slight turbidity is observed (Cloud Point).

  • Cooling Profile: Cool the mixture linearly from 50°C to 5°C over 4 hours (0.2°C/min). This slow cooling prevents oiling out and promotes large crystal growth.

  • Isolation: Filter and wash with cold THF/Heptane (1:1).

Troubleshooting & Optimization (The "Why" behind the "What")

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: The salt is generated too fast, or the temperature is above the metastable limit of the oil phase.

  • Solution:

    • Seed Loading: Always retain a small amount of pure crystal to seed future batches (0.5% w/w).

    • Solvent Switch: Switch from Ethanol to Isopropanol (IPA). IPA has a lower dielectric constant, often favoring crystallization over oiling.

    • High-Shear Mixing: Use an overhead stirrer with a pitched-blade impeller to prevent oil droplets from coalescing.

Issue 2: Polymorphism

  • Cause: Different solvent systems or cooling rates.

  • Solution: Perform a Slurry Conversion . Suspend the isolated solid in a non-solvent (e.g., Heptane or Acetone) and stir for 24–48 hours at room temperature. This thermodynamically drives the system to the most stable polymorph.[1]

Crystallization Process Flow Diagram

This diagram illustrates the critical control points (CCPs) in the crystallization lifecycle.

CrystallizationFlow Dissolution 1. Dissolution (T > Saturation Temp) Nucleation 2. Nucleation (Metastable Zone) Dissolution->Nucleation Acid Addition / Cooling Growth 3. Crystal Growth (Controlled Cooling) Nucleation->Growth Aging / Anti-solvent Isolation 4. Filtration & Drying (Solvent Removal) Growth->Isolation Solid-Liquid Separation Isolation->Dissolution Recycle Mother Liquor (Yield Optimization)

Figure 2: Process flow for the reactive crystallization lifecycle.

References

  • Synthesis and Biological Evaluation of Aminoindazole Derivatives. Journal of Medicinal Chemistry. (2022). Discusses the synthesis and initial handling of aminoindazole cores. Link

  • Crystallization of Indazole Derivatives (Belumosudil Mesylate). TD Commons. (2025). Provides specific protocols for mesylate salt formation of analogous 4/5-aminoindazoles. Link

  • Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities.Organic Process Research & Development. General guide on salt screening methodologies.
  • Benchchem Product Entry: N-butyl-1H-indazol-4-amine. Confirmation of chemical structure and availability. Link

Sources

Troubleshooting & Optimization

Separating N-butyl-1H-indazol-4-amine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-butyl-1H-indazol-4-amine

Welcome to the technical support center for the purification of N-butyl-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for isolating this compound from unreacted starting materials and isomeric byproducts.

Introduction: The Challenge of Purifying N-butyl-1H-indazol-4-amine

The synthesis of N-butyl-1H-indazol-4-amine, typically achieved through the N-alkylation of 1H-indazol-4-amine, presents a common yet significant purification challenge: the concurrent formation of the N2-alkylated isomer (N-butyl-2H-indazol-4-amine) and the presence of unreacted starting material. The structural similarity of these compounds necessitates a carefully designed purification strategy. This guide provides a systematic approach to overcoming these separation hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of N-butyl-1H-indazol-4-amine.

Issue 1: My crude product is a mixture of three spots on TLC, and I can't resolve them with standard column chromatography.

Cause: The unreacted 1H-indazol-4-amine, the desired N1-butyl isomer, and the undesired N2-butyl isomer often have very similar polarities, making separation by standard silica gel chromatography challenging.

Solution Workflow:

  • Initial Characterization: Before attempting large-scale purification, it is crucial to characterize the crude reaction mixture. Run a preliminary Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexanes. This will give you an initial assessment of the relative polarities of the components.

  • Employ Acid-Base Extraction: The basicity of the 4-amino group provides an excellent handle for a preliminary purification step. An acid-base extraction can effectively remove the more basic unreacted starting material.[1]

  • Optimize Column Chromatography: For the separation of the N1 and N2 isomers, which are less basic than the starting amine, optimized column chromatography is often necessary.

  • Consider Recrystallization: If chromatographic separation proves difficult, recrystallization can be a powerful technique for isolating the desired isomer.[2]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted 1H-Indazol-4-amine

This protocol leverages the difference in basicity between the starting material and the N-alkylated products. The pKa of the indazole ring nitrogen is approximately 1.3, making it a weak base.[3] The exocyclic 4-amino group, however, is more basic and will be protonated by a dilute acid.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • 1 M Hydrochloric Acid (HCl).

  • 1 M Sodium Hydroxide (NaOH).

  • Saturated Sodium Chloride solution (brine).

  • Anhydrous Sodium Sulfate or Magnesium Sulfate.

  • Separatory Funnel.

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 10 volumes of dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. This layer contains the protonated 1H-indazol-4-amine.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the starting material.

  • Combine the aqueous extracts. This fraction can be neutralized with 1 M NaOH to recover the unreacted starting material if desired.

  • Wash the organic layer, which now contains the N1 and N2 isomers, with an equal volume of saturated brine to remove any residual acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction Crude Crude Reaction Mixture (in Organic Solvent) AddHCl Add 1 M HCl Crude->AddHCl Separate1 Separatory Funnel AddHCl->Separate1 OrganicLayer Organic Layer (N1 & N2 Isomers) Separate1->OrganicLayer Top/Bottom Layer (solvent dependent) AqueousLayer Aqueous Layer (Protonated Starting Material) Separate1->AqueousLayer Bottom/Top Layer WashBrine Wash with Brine OrganicLayer->WashBrine Neutralize Neutralize with NaOH AqueousLayer->Neutralize DryConcentrate Dry & Concentrate WashBrine->DryConcentrate IsomerMixture Mixture of N1 & N2 Isomers DryConcentrate->IsomerMixture RecoveredSM Recovered Starting Material Neutralize->RecoveredSM IsomerID CrudeMixture Crude Reaction Mixture Purification Purification (Chromatography/Recrystallization) CrudeMixture->Purification Isomer1 Isolated Isomer 1 Purification->Isomer1 Isomer2 Isolated Isomer 2 Purification->Isomer2 NMR NMR Spectroscopy (1H, 13C, HMBC) Isomer1->NMR Isomer2->NMR N1_Product N1-butyl-1H-indazol-4-amine (Desired Product) NMR->N1_Product Correlations confirm N1 substitution N2_Product N2-butyl-2H-indazol-4-amine (Byproduct) NMR->N2_Product Correlations confirm N2 substitution

Sources

Validation & Comparative

C13 NMR chemical shifts for N-butyl substituted indazoles

Definitive Guide to NMR Characterization of N-Butyl Indazoles

Executive Summary

In drug discovery, the indazole scaffold is a privileged structure.[1][2] However, alkylation of the parent indazole yields a mixture of N1-alkyl (thermodynamic, benzenoid) and N2-alkyl (kinetic, quinonoid) isomers. Distinguishing these regioisomers is critical because their pharmacological profiles differ drastically.[1]

This guide outlines the specific

Mechanistic Basis of Chemical Shifts

The distinct NMR signatures of N1- and N2-substituted indazoles arise from their electronic structures:

  • N1-Isomers (Benzenoid): Retain full aromaticity in the benzene ring.[1] The electron density is distributed to maximize stability.[1]

  • N2-Isomers (Quinonoid): Adoption of a quinoid-like resonance structure disrupts the aromatic current of the benzene ring, leading to significant shielding/deshielding effects at specific nodal carbons (C3, C3a, C7a).

Visualization: Alkylation & Isomerism Pathways

The following diagram illustrates the tautomeric equilibrium and the resulting alkylation pathways.

IndazoleAlkylationcluster_legendLegendIndazole1H-Indazole(Tautomeric Equilibrium)AnionIndazolyl Anion(Delocalized)Indazole->AnionBase (K2CO3/DMF)DeprotonationN1_ProductN1-Butyl Indazole(Thermodynamic Major)Benzenoid CharacterAnion->N1_Productn-BuBrAttack at N1N2_ProductN2-Butyl Indazole(Kinetic Minor)Quinonoid CharacterAnion->N2_Productn-BuBrAttack at N2keyN1 typically favored ~9:1over N2 in basic conditions

Figure 1: Reaction pathway showing the divergence into N1 (benzenoid) and N2 (quinonoid) isomers upon alkylation.[1]

Comparative Data: NMR Chemical Shifts

The most reliable diagnostic markers are the C3 , C7a , and the N-methylene (


-C)1
Table 1: Diagnostic Chemical Shifts (ppm in )
Carbon PositionN1-Butyl Indazole (

, ppm)
N2-Butyl Indazole (

, ppm)

(

)
Diagnostic Note
C3 133.0 – 135.0 117.0 – 123.0 ~ +12.0Primary Indicator: C3 is significantly deshielded in N1 isomers.[1]
N-

-CH

48.0 – 50.0 53.0 – 56.0 ~ -5.0N2-alkyl carbons are typically deshielded relative to N1.[1]
C7a (Junction) 139.0 – 141.0148.0 – 149.0~ -9.0C7a is shielded in N1 isomers.[1]
C3a (Junction) 123.0 – 125.0120.0 – 122.0~ +3.0Less diagnostic due to overlap.[1]

Critical Insight: The C3 carbon resonance is the "gold standard" for 1D


 assignment.[1] If the signal is >130 ppm, it is likely the N1-isomer.[1] If <125 ppm, it is likely the N2-isomer.[1]

Experimental Protocols

A. Synthesis of N-Butyl Indazoles (General Procedure)

Reagents: 1H-Indazole (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

1
  • Dissolution: Dissolve 1H-indazole in anhydrous DMF (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the indazolyl anion.
    
  • Alkylation: Add 1-bromobutane dropwise.

  • Reaction: Stir at

    
     for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).[1] N1 isomer typically has a higher 
    
    
    than N2 on silica.[1]
  • Workup: Dilute with water, extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexane). Isolate N1 (major) and N2 (minor) fractions.[1][3]

B. NMR Acquisition Parameters

To ensure detection of quaternary carbons (C3a, C7a) and accurate integration:

  • Instrument: 400 MHz or higher (100 MHz for

    
    ).
    
  • Solvent:

    
     (preferred for resolution) or DMSO-
    
    
    .[1]
  • Pulse Sequence: Standard 1D

    
     with proton decoupling (e.g., zgpg30).
    
  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . Quaternary carbons in the indazole ring have long

    
     relaxation times; a short D1 will suppress their signals.[1]
    
  • Scans: Minimum 256 scans for adequate S/N ratio on quaternary carbons.

Decision Tree for Isomer Assignment

Use this logic flow to assign your product using HMBC (Heteronuclear Multiple Bond Correlation), which is definitive when 1D shifts are ambiguous due to ring substituents.

NMR_Decision_TreeStartStart: Acquire 1H-13C HMBCIdentifyProtonsIdentify N-CH2 Protons(Triplet, ~4.3-4.5 ppm)Start->IdentifyProtonsCheckC3Check Correlation to C3(Carbon at ~117-135 ppm)IdentifyProtons->CheckC3CorrelationC3Strong CorrelationN-CH2 -> C3?CheckC3->CorrelationC3ResultN2Assignment: N2-Isomer(Quinonoid)CorrelationC3->ResultN2YesCheckC7aCheck Correlation to C7a(Junction Carbon ~140 ppm)CorrelationC3->CheckC7aNoCorrelationC7aStrong CorrelationN-CH2 -> C7a?CheckC7a->CorrelationC7aResultN1Assignment: N1-Isomer(Benzenoid)CorrelationC7a->ResultN1YesAmbiguousAmbiguous ResultCheck 1D C3 ShiftCorrelationC7a->AmbiguousNo

Figure 2: HMBC Decision Tree. The correlation between the N-methylene protons and the ring carbons is the most robust method for assignment.

Interpretation of HMBC
  • N1-Isomer: The N-CH

    
     protons are 3 bonds away from C7a  (the bridgehead carbon).[1] You will see a cross-peak to C7a (~140 ppm).[1] You will NOT  see a strong correlation to C3.[1]
    
  • N2-Isomer: The N-CH

    
     protons are 3 bonds away from C3 .[1] You will see a strong cross-peak to C3 (~120 ppm).[1] You will NOT  see a correlation to C7a.[1]
    

References

  • Claramunt, R. M., et al. (2006).[1] The structure of indazolinone and some of its derivatives. ResearchGate.

  • Luo, G., et al. (2011).[1] Regioselective N-alkylation of indazoles. Beilstein Journal of Organic Chemistry.

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison.[1]

  • Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Solvents and Impurities.

Technical Guide: FT-IR Characterization of Secondary Amines in Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Drug Discovery[1][2]

The indazole ring system is a "privileged scaffold" in modern oncology, serving as the core pharmacophore in major kinase inhibitors like Pazopanib (Votrient®) and Axitinib (Inlyta®). Its efficacy stems from the secondary amine (


) at position 1, which functions as a critical hydrogen bond donor to the kinase hinge region (mimicking the adenine moiety of ATP).

However, the characterization of this secondary amine is complicated by annular tautomerism (


- vs. 

-indazole) and strong intermolecular hydrogen bonding in the solid state. This guide provides a definitive protocol for distinguishing these forms using Fourier Transform Infrared (FT-IR) spectroscopy, contrasting the indazole signature against indoles and standard amines to prevent misidentification during early-phase drug development.

Theoretical Framework: Vibrational Dynamics of the Indazole

Unlike aliphatic secondary amines, the indazole


 is part of a 

-excessive heteroaromatic system. Its vibrational frequency is governed by two competing factors:
  • Tautomeric Equilibrium: The

    
    -tautomer is thermodynamically favored (
    
    
    
    kcal/mol) over the
    
    
    -tautomer.
  • Hydrogen Bonding (The "Red Shift"): In the solid state,

    
    -indazoles form cyclic dimers or catemers (chains), causing a dramatic reduction in the 
    
    
    
    stretching frequency compared to the free molecule in solution.
The "Hinge Binder" Proxy

In drug design, the acidity of the indazole


 correlates with its potency as a hinge binder. FT-IR provides a direct readout of this acidity via the magnitude of the frequency shift (

) upon hydrogen bonding.

Comparative Analysis: Indazole vs. Alternatives

The following table contrasts the FT-IR characteristics of the indazole secondary amine against its closest structural analogs.

Table 1: Characteristic Vibrational Frequencies[3][4][5]
Functional GroupStatengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Stretch (cm

)
Band MorphologyMechanistic Insight

-Indazole (Target)
Dilute Solution 3450 ± 10 Sharp, Medium Free monomer; "hinge-ready" state.

-Indazole (Target)
Solid (KBr/ATR) 3100 – 3250 Broad, Intense Strong intermolecular H-bonding (cyclic dimers). Diagnostic Red Shift.
Indole (Analog)Solid3380 – 3420SharpWeaker H-bonding;

is less acidic than indazole.
Aniline (Primary)Solution3480 (asym) / 3390 (sym)DoubletPrimary amines show two bands; easily distinguished.
Sec. Aliphatic AmineSolution3310 – 3350Weak, SingleWeaker dipole; significantly lower frequency than free indazole.

-Indazole (Tautomer)
Transient/Deriv.[1][2]~3420 (Calculated)Rarely ObservedKinetic product; usually reverts to

unless

-substituted.
Critical Analysis of the Data[1][4]
  • The Indazole "Shift": Note the massive shift (~250 cm

    
    ) between solution and solid state for indazole. This is significantly larger than the shift observed for indoles (~50-80 cm
    
    
    
    ). This "Red Shift" is the primary quality attribute for confirming the crystalline integrity of indazole-based APIs.
  • Differentiation from Indole: While Indole and Indazole are isosteres, the Indole

    
     stretch in the solid state rarely drops below 3300 cm
    
    
    
    . If your spectrum shows a broad band centered at 3150 cm
    
    
    , it confirms the indazole core over the indole.

Visualization: Tautomerism & H-Bonding Logic

The following diagram illustrates the structural causality behind the spectral shifts described above.

Indazole_Dynamics cluster_0 Tautomeric Equilibrium cluster_1 Solid State Interactions cluster_2 Spectral Output (FT-IR) OneH 1H-Indazole (Thermodynamic Product) TwoH 2H-Indazole (Kinetic/Excited State) OneH->TwoH Tautomerization (Rare in ground state) Dimer Cyclic Dimer (Strong H-Bonding) OneH->Dimer Crystallization (Concentration) Catemer Linear Catemer (Polymeric Chain) OneH->Catemer Polymorph Dependent FreePeak Free N-H Band ~3450 cm-1 (Sharp) OneH->FreePeak Dilute Solution (CCl4) BondedPeak H-Bonded Band 3100-3250 cm-1 (Broad/Red Shifted) Dimer->BondedPeak Sym/Asym Stretching Catemer->BondedPeak Cooperative Effect

Figure 1: Structural dynamics of Indazole.[1][2][3][4][5] The transition from free monomer (1H) to solid-state dimer drives the characteristic frequency shift used in QC.

Experimental Protocol: The "Dual-State" Verification System

To scientifically validate the presence of a secondary amine in an indazole scaffold, you cannot rely on a single measurement. You must employ a Dual-State Protocol to observe the shift.

Method A: Solid State (The "Fingerprint")
  • Objective: Confirm crystal form and H-bonding network.

  • Technique: Attenuated Total Reflectance (ATR) with Diamond Crystal.

  • Protocol:

    • Place ~2 mg of the drug substance (e.g., Pazopanib intermediate) on the ATR crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Acquire spectrum (32 scans, 4 cm

      
       resolution).
      
    • Success Criteria: Observation of a broad, structured band between 3100–3250 cm

      
       .
      
Method B: Solution State (The "Molecular Truth")
  • Objective: Isolate the monomer to verify the specific

    
     oscillator strength.
    
  • Technique: Transmission Cell (CaF

    
     windows, 0.1 mm - 1.0 mm pathlength).
    
  • Solvent: Carbon Tetrachloride (CCl

    
    ) or Chloroform (CHCl
    
    
    
    , dried over molecular sieves). Note: CCl
    
    
    is preferred for IR transparency but requires safety controls.
  • Protocol:

    • Prepare a dilute solution (< 0.01 M) to break intermolecular dimers.

    • Inject into the transmission cell.

    • Acquire spectrum against a pure solvent blank.

    • Success Criteria: The broad band at 3150 cm

      
       must disappear, replaced by a sharp singlet at ~3450 cm
      
      
      
      .
Workflow Diagram

Protocol_Workflow Start Unknown Indazole Sample Step1A Method A: Solid State (ATR) Start->Step1A Step1B Method B: Dilute Soln (CCl4) Start->Step1B Result1A Broad Band @ 3150 cm-1? Step1A->Result1A Conclusion CONFIRMED: 1H-Indazole (Secondary Amine Present) Result1A->Conclusion Yes Fail Investigate: N-Substitution or Indole Contamination Result1A->Fail No (Band >3300) Result1B Sharp Band @ 3450 cm-1? Step1B->Result1B Result1B->Conclusion Yes Result1B->Fail No (No Peak)

Figure 2: Decision tree for validating indazole secondary amines using the Dual-State Protocol.

References

  • Pazopanib Structural Analysis: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008. Link

  • Indazole Tautomerism: Claramunt, R. M., et al. "The Tautomerism of Indazoles in the Solid State." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link

  • Kinase Hinge Binding: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • IR Spectroscopy of Amines: Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." Wiley, 3rd Edition. Link

  • Axitinib Development: Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR tyrosine kinases." Clinical Cancer Research, 2008. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of N-butyl-1H-indazol-4-amine using LC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. N-butyl-1H-indazol-4-amine, a substituted indazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Ensuring the purity of such molecules is paramount, as even minute impurities can have unintended pharmacological effects or impact the stability of the final drug product.

This guide provides an in-depth, scientifically grounded protocol for validating the purity of N-butyl-1H-indazol-4-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, my objective is to not only present a validated methodology but also to elucidate the rationale behind the experimental choices and to objectively compare this technique with viable alternatives, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of Purity for Indazole Derivatives

Indazole derivatives are synthesized through various multi-step pathways.[2] These synthetic routes can introduce a range of impurities, including starting materials, intermediates, byproducts, and isomers. A particularly common challenge in the synthesis of N-alkylated indazoles is the formation of regioisomers (e.g., N1 vs. N2 alkylation), which can be difficult to separate and may possess different biological activities.[3] Therefore, a highly sensitive and selective analytical method is required to detect and quantify these potential impurities.

LC-MS: The Gold Standard for Purity Determination

LC-MS has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[4][5] It combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, providing not just retention time data but also mass-to-charge ratio information, which is invaluable for impurity identification.

Experimental Workflow for LC-MS Purity Validation

The following diagram illustrates the comprehensive workflow for the purity validation of N-butyl-1H-indazol-4-amine using LC-MS.

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Reporting SamplePrep Sample Preparation (Dissolution in Methanol) LC HPLC Separation (C18 Reversed-Phase) SamplePrep->LC StandardPrep Reference Standard Preparation (Certified Standard) StandardPrep->LC SpikePrep Spiked Sample Preparation (Known Impurities) SpikePrep->LC MS Mass Spectrometry (ESI+ Detection) LC->MS Eluent Transfer Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Integration Peak Integration & Quantification MS->Integration ImpurityID Impurity Identification (Mass & Fragmentation) Integration->ImpurityID Report Final Purity Report ImpurityID->Report

Caption: LC-MS Purity Validation Workflow for N-butyl-1H-indazol-4-amine.

Detailed Experimental Protocol: LC-MS Method

This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

1. Materials and Reagents:

  • N-butyl-1H-indazol-4-amine (sample to be tested)

  • Certified Reference Standard of N-butyl-1H-indazol-4-amine

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Anticipated potential impurities (if available) for spiking experiments.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C18 column is chosen for its versatility in retaining and separating a wide range of small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good peak shape.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The amine and indazole nitrogens are readily protonated.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Scan Mode: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.

5. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of N-butyl-1H-indazol-4-amine and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 10 µg/mL with the initial mobile phase composition (90:10 Mobile Phase A:B).[6]

  • Reference Standard Solution: Prepare in the same manner as the sample solution using the certified reference standard.

  • Spiked Sample Solution: Prepare by adding known amounts of potential impurities to the sample solution to demonstrate the method's ability to separate and quantify them.

6. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Inject blank (diluent), reference standard, sample, and spiked sample solutions to demonstrate that there is no interference from the diluent or other components at the retention time of N-butyl-1H-indazol-4-amine and its impurities.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1 µg/mL to 20 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples spiked with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate injections of the same sample and calculate the relative standard deviation (%RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility. The %RSD should be within acceptable limits (e.g., <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness: Intentionally vary method parameters (e.g., column temperature ±5 °C, mobile phase composition ±2%, flow rate ±0.02 mL/min) to assess the method's reliability during normal use.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, the required sensitivity, and cost considerations.

Analytical Method Comparison cluster_main Purity Analysis of N-butyl-1H-indazol-4-amine cluster_methods Analytical Techniques cluster_attributes Performance Attributes Topic N-butyl-1H-indazol-4-amine Purity Validation LCMS LC-MS Topic->LCMS HPLCUV HPLC-UV Topic->HPLCUV GCMS GC-MS Topic->GCMS Selectivity Selectivity LCMS->Selectivity Excellent Sensitivity Sensitivity LCMS->Sensitivity Excellent (ng/mL to pg/mL) Quantification Quantification LCMS->Quantification Excellent ImpurityID_attr Impurity Identification LCMS->ImpurityID_attr Excellent (Mass Info) Cost Cost & Complexity LCMS->Cost High HPLCUV->Selectivity Good HPLCUV->Sensitivity Good (µg/mL to ng/mL) HPLCUV->Quantification Excellent HPLCUV->ImpurityID_attr Limited (Retention Time Only) HPLCUV->Cost Low GCMS->Selectivity Excellent GCMS->Sensitivity Very Good (ng/mL to pg/mL) GCMS->Quantification Good GCMS->ImpurityID_attr Excellent (Mass Library) GCMS->Cost Moderate

Caption: Comparison of Analytical Techniques for Purity Validation.

Quantitative Performance Comparison
FeatureLC-MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV-Vis absorbance.Separation by gas chromatography, detection by mass spectrometry.
Selectivity Very High (based on retention time and mass-to-charge ratio).Moderate (based on retention time and UV absorbance).Very High (based on retention time and mass fragmentation pattern).
Sensitivity (Typical LOD) High to Very High (pg/mL to low ng/mL).[4][7]Moderate (low ng/mL to µg/mL).[8]High (pg/mL to ng/mL).[9]
Impurity Identification Excellent (provides molecular weight and structural information from fragmentation).Poor (relies on comparison with reference standards).Excellent (fragmentation patterns can be matched against libraries).
Quantitative Accuracy Excellent (with appropriate internal standards).Excellent (highly reproducible).Good (can be affected by matrix effects).
Sample Requirements Soluble in a suitable solvent.Soluble in a suitable solvent and must possess a UV chromophore.Volatile and thermally stable (or requires derivatization).
Throughput HighHighModerate to High
Cost & Complexity HighLowModerate
In-Depth Discussion

HPLC-UV: This is a workhorse technique in many quality control laboratories due to its robustness, ease of use, and lower cost. For routine purity checks where the potential impurities are known and possess a UV chromophore, HPLC-UV can be a very effective and economical choice. However, its significant limitation is the lack of structural information for unknown impurities. The UV detector's response is also dependent on the chromophore of the molecule, which can lead to inaccuracies in quantifying impurities with different UV absorptivities compared to the main component.[10]

GC-MS: This technique offers excellent separation efficiency and definitive identification of volatile and thermally stable compounds. For certain low molecular weight, non-polar impurities, GC-MS can be superior to LC-MS. However, a major drawback for many pharmaceutical compounds, including potentially N-butyl-1H-indazol-4-amine and its more polar impurities, is the requirement for the analyte to be volatile and thermally stable.[11] Non-volatile or thermally labile compounds may require a derivatization step to increase their volatility, which adds complexity and potential for analytical error.[12]

LC-MS - The Superior Choice for N-butyl-1H-indazol-4-amine: For the comprehensive purity validation of N-butyl-1H-indazol-4-amine, LC-MS is the most powerful and appropriate technique. Its ability to handle a wide range of compound polarities without the need for derivatization, coupled with its exceptional sensitivity and the definitive structural information it provides, makes it ideal for identifying and quantifying unknown impurities. This is particularly crucial for addressing the potential for isomeric impurities in N-alkylated indazoles.

Conclusion

Validating the purity of a novel pharmaceutical candidate like N-butyl-1H-indazol-4-amine is a rigorous process that demands a highly reliable and informative analytical technique. While HPLC-UV and GC-MS have their merits in specific applications, LC-MS stands out as the superior choice for this particular challenge. Its unparalleled combination of separation power, sensitivity, and specificity allows for the confident detection, identification, and quantification of potential impurities, including critical regioisomers.

The detailed LC-MS protocol and validation strategy presented in this guide provide a robust framework for researchers and drug development professionals to ensure the purity, and by extension, the safety and quality of their compounds. By understanding the rationale behind the methodology and its performance relative to other techniques, scientists can make informed decisions to advance their research and development programs with the highest degree of scientific integrity.

References

  • A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease. (2025). PubMed. [Link]

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2018). Molecules. [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021). Chromatography Online. [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC International. [Link]

  • High-throughput quantification of emerging ''nitazene'' benzimidazole opioid analogs by microextraction and UHPLC-MS/MS. (n.d.). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.). ResearchGate. [Link]

  • Detection Limits and Merits of HPLC Detectors. (n.d.). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Detection Limits By GC/MS/MS in SIM And MRM. (2025). Alwsci. [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (2022). MDPI. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.). IntechOpen. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). Food Chemistry. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). Toxics. [Link]

  • Sensitivity of a UV coupled to an HPLC. (2008). Chromatography Forum. [Link]

  • Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore's Law of Mass Spec? (2018). Journal of the American Society for Mass Spectrometry. [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2018). LCGC International. [Link]

  • What is detection limit in GC? (2020). Quora. [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-butyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

N-butyl-1H-indazol-4-amine is a functionalized indazole building block commonly used in medicinal chemistry for kinase inhibitor development.[1] As a nitrogen-containing heterocycle with a secondary amine, it presents specific stability and reactivity profiles that dictate its disposal pathway.

This guide replaces generic "refer to SDS" advice with a field-validated workflow for researchers. While you must always verify with your specific vendor's Safety Data Sheet (SDS), the structural properties of this compound (Indazole core + Butyl amine tail) classify it as a hazardous organic amine .

Chemical Hazard Profile (Derived from Functional Groups)
PropertyHazard ClassOperational Implication
Basicity Organic BaseDO NOT mix with strong acids or oxidizers in waste streams (Exothermic risk).[1]
Toxicity Acute Tox. 4 (Oral/Irritant)Handling requires full PPE; dust inhalation is a primary risk vector.[1]
Environmental Aquatic Toxicity (Likely)ZERO TOLERANCE for drain disposal.[1]
RCRA Status Non-Listed (Characteristic)Disposed of as "Hazardous Waste" (D001/D003 if mixed, otherwise general organic).[1]

Pre-Disposal Assessment: The "Chain of Custody"

Before initiating disposal, you must characterize the waste state.[2] This prevents "mystery waste" accumulations that result in regulatory fines or incineration rejection.

The 3-Point Check
  • Physical State: Is the compound a pure solid, or is it dissolved in a reaction matrix (DMSO, DCM, Methanol)?

  • Contaminants: Is it mixed with heavy metals (Pd catalysts) or strong oxidizers?

  • Quantity: Are you disposing of trace scraps (<100mg) or bulk synthesis byproducts (>10g)?

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Silica Gel Mixture)

Applicable for: Expired dry reagents, contaminated weighing boats, silica columns, and spill cleanup materials.[1]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but less resilient to breakage during transport.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "N-butyl-1H-indazol-4-amine (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Segregation: Place the jar in the "Solid Organic Waste" bin.

    • Critical: Do not place in the "Sharps" container or regular trash.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: Roto-vap residues, filtrates, and HPLC waste.[1]

The Solvent Rule: The disposal path is dictated by the solvent, not the solute.

  • Identify the Solvent:

    • Halogenated: DCM, Chloroform, Dichloroethane.

    • Non-Halogenated: Methanol, Ethanol, Ethyl Acetate, DMSO, DMF.[1]

  • pH Check: If the reaction involved strong acids (HCl, H2SO4), neutralize the solution to pH 6–8 before adding to the organic waste carboy to prevent drum pressurization.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Safety Note: Use a funnel with a lid to minimize fume exposure.

  • Log It: Record the addition on the carboy’s accumulation log sheet.

Waste Segregation Logic (Visualized)

The following diagram illustrates the decision logic for disposing of N-butyl-1H-indazol-4-amine to ensure compliance and safety.

DisposalFlow Start Waste: N-butyl-1H-indazol-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Absorbed on Silica StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (HDPE Container) Solid->SolidBin Double Bag / Jar SolventCheck Identify Primary Solvent Liquid->SolventCheck Warning CRITICAL: Do not mix with Oxidizers or Strong Acids Liquid->Warning Check Compatibility Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin Segregate NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin Segregate

Figure 1: Decision matrix for segregating N-butyl-1H-indazol-4-amine waste streams based on physical state and solvent matrix.

Compatibility & Reactivity Matrix

Improper mixing is the leading cause of laboratory waste accidents. As an amine, this compound is basic.

Incompatible ClassConsequence of MixingCorrect Action
Strong Acids (Nitric, Sulfuric)Exothermic neutralization; potential boiling/splashing.[1]Neutralize acid waste separately before combining, or use a dedicated "Acidic Organic" stream if available.
Oxidizers (Peroxides, Permanganates)Fire or Explosion hazard.[1][4] Amines are reducing agents.NEVER mix. Dispose of oxidizers in a separate, dedicated stream.
Acid Chlorides / Anhydrides Violent reaction; generation of toxic fumes (HCl).[1]Quench acid chlorides fully before adding amine waste.

Emergency Spill Procedures

In the event of a benchtop spill of N-butyl-1H-indazol-4-amine:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Up: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum if available.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, place it in a secondary bag, and label as "Hazardous Waste - Debris contaminated with N-butyl-1H-indazol-4-amine."

Regulatory & Compliance Framework

Trust in this protocol is grounded in the following regulatory standards. Always reference these when documenting your waste manifest.

  • RCRA (Resource Conservation and Recovery Act): While not a "P" or "U" listed waste specifically, this compound must be treated as characteristic hazardous waste due to toxicity and potential ignitability (if in solvent) [1].

  • EPA "Cradle-to-Grave": You remain liable for this chemical until it is destroyed.[1] Ensure your waste hauler is certified [2].

  • Drain Disposal Prohibition: Under no circumstances shall organic amines be poured down the sink. This violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits [3].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Waste Disposal: The Cradle-to-Grave Approach. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.